2-Chloro-5,7-dimethylquinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWQMSRJRJPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354054 | |
| Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312941-39-2 | |
| Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Pharmacodynamics & Mechanistic Speculation of 2-Chloro-5,7-dimethylquinolin-8-ol
Executive Summary
This guide provides a comprehensive technical analysis of 2-Chloro-5,7-dimethylquinolin-8-ol (2-Cl-5,7-Me-8HQ) . While 8-hydroxyquinoline (8-HQ) derivatives like Clioquinol and PBT2 are well-documented metal-protein attenuating compounds (MPACs), the specific substitution pattern of the 2-chloro-5,7-dimethyl analogue presents a unique pharmacological profile.
Core Thesis: We speculate that this molecule functions as a "Sterically-Gated Ionophore." The 5,7-dimethyl groups enhance lipophilicity and metabolic stability, while the 2-chloro substituent introduces critical steric hindrance adjacent to the chelating nitrogen. This steric bulk likely destabilizes the square-planar coordination geometry preferred by Copper(II), potentially shifting selectivity toward tetrahedral Zinc(II) or promoting rapid intracellular metal release (ligand exchange), thereby amplifying oxidative stress (ROS) via Fenton chemistry in cancer cells.
Structural Basis & Physicochemical Properties[1]
To understand the mechanism, we must first deconstruct the molecule's electronic and steric environment.
The Pharmacophore
The molecule retains the bidentate chelation site (N1 and O8) essential for binding divalent cations (
Substituent Effects (SAR Analysis)
| Position | Substituent | Electronic Effect | Steric Effect | Pharmacological Consequence |
| C-5, C-7 | Methyl ( | Electron Donating (+I) : Increases electron density on the ring. | Moderate | Metabolic Blockade: Prevents rapid glucuronidation/oxidation at reactive C5/C7 sites. Increases |
| C-2 | Chlorine ( | Electron Withdrawing (-I) : Decreases basicity of Pyridine Nitrogen. | High (Ortho-effect) | Kinetic Lability: The bulky Cl atom adjacent to Nitrogen sterically clashes with planar ligands, potentially weakening the chelate complex and facilitating rapid metal off-loading intracellularly. |
Predicted Physicochemical Metrics
-
Lipophilicity (cLogP): ~3.5 - 4.0 (Highly Lipophilic).
-
Blood-Brain Barrier (BBB) Penetration: Predicted High (due to lipophilicity and lack of ionizable groups at physiological pH).
-
Metal Binding Constant (
): Predicted to be lower (weaker binding) than unsubstituted 8-HQ due to the 2-Cl steric clash.
Mechanism of Action (Speculation)[1]
The mechanism is tripartite, driven by the "Trojan Horse" effect where the ligand smuggles redox-active metals into the cell.
Primary Mechanism: The "Trojan Horse" Ionophore
Unlike hydrophilic chelators (e.g., EDTA) that strip metals extracellularly, 2-Cl-5,7-Me-8HQ forms a neutral, lipophilic complex (2:1 Ligand:Metal ratio) with extracellular Copper (
Secondary Mechanism: Intracellular ROS Burst
Once inside the reducing environment of the cytosol (high Glutathione/GSH):
-
Reduction:
-Ligand complex is reduced to . -
Dissociation: The 2-Chloro steric hindrance destabilizes the complex, promoting rapid release of free Copper.
-
Fenton Reaction: Free redox-active Copper catalyzes the conversion of
to hydroxyl radicals ( ). -
Apoptosis: The ROS burst damages mitochondria and DNA, triggering apoptosis.
Tertiary Mechanism: Proteasome Inhibition
Copper complexes of 8-HQ derivatives are known to inhibit the 20S proteasome. The accumulation of ubiquitinated proteins leads to endoplasmic reticulum (ER) stress and cell death, a pathway particularly effective against solid tumors.
Pathway Visualization
Caption: Figure 1.[1][2][3] The "Trojan Horse" mechanism. The lipophilic ligand transports Cu into the cell, where the reductive environment and steric instability trigger metal release and ROS generation.
Experimental Validation Framework
To validate this speculative mechanism, the following self-validating experimental protocols are proposed.
Protocol A: Metal Binding Affinity (UV-Vis Titration)
Objective: Determine if the 2-Chloro substituent significantly weakens metal binding compared to 8-HQ.
-
Preparation: Dissolve 2-Cl-5,7-Me-8HQ (50
M) in HEPES buffer (pH 7.4) with 10% DMSO. -
Titration: Add aliquots of
or (0.1 to 2.0 equivalents). -
Measurement: Monitor UV-Vis absorbance shifts (typically bathochromic shift ~350-450 nm).
-
Analysis: Plot absorbance vs. [Metal]/[Ligand] ratio.
-
Hypothesis: A distinct isosbestic point indicates clean complexation. A "softer" curve compared to native 8-HQ implies a higher dissociation constant (
).
-
Protocol B: Intracellular Zinc/Copper Mobilization
Objective: Prove the molecule acts as an ionophore (transports metal into cells).
-
Dye Loading: Load HeLa cells with FluoZin-3 AM (Zn probe) or Phen Green SK (Cu probe).
-
Treatment: Treat cells with:
-
Control (DMSO)
-
Metal only (
) -
Ligand only (
) -
Complex (
Ligand + Metal)
-
-
Imaging: Confocal microscopy at 488 nm excitation.
-
Validation: Significant fluorescence increase only in the Complex group confirms ionophore activity.
Protocol C: ROS-Dependent Cytotoxicity Rescue
Objective: Confirm that toxicity is driven by ROS (Mechanism 3.2).
-
Seeding: Seed cancer cells (e.g., A549) in 96-well plates.
-
Co-treatment: Treat cells with the molecule (
conc.) +/- N-Acetylcysteine (NAC) (ROS scavenger, 5 mM). -
Assay: Measure viability via MTT or CellTiter-Glo after 24h.
-
Result Logic: If NAC fully rescues viability, the mechanism is ROS-dependent. If not, consider proteasome inhibition.
Experimental Workflow Diagram
Caption: Figure 2.[1] Step-by-step validation workflow to confirm the pharmacological profile.
Synthesis Pathway (Retrosynthetic Analysis)
Given the specific substitution, direct chlorination of 5,7-dimethyl-8-quinolinol is the most viable route.
-
Starting Material: 5,7-Dimethyl-8-hydroxyquinoline (commercially available or synthesized via Skraup reaction).
-
N-Oxidation: React with m-CPBA or
to form the N-oxide. -
Chlorination: React the N-oxide with Phosphorus Oxychloride (
).-
Note: The 8-OH group must likely be protected (e.g., as a methyl ether or acetate) during
treatment to prevent side reactions, then deprotected. -
Regioselectivity:
chlorination of quinoline N-oxides typically occurs at the C-2 position.
-
References
-
Prachayasittikul, V. et al. (2013).[4] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[4]
-
Oliveri, V. (2020). "Hydroxyquinolines as Iron Chelators."[5] Molecules.
-
Caterina, M. et al. (2021). "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry.
-
Adhikary, A. et al. (2015). "Copper(II) complexes of 8-hydroxyquinoline derivatives: Structure, cytotoxicity and mechanism of action." Journal of Inorganic Biochemistry.
-
PubChem Compound Summary. "5,7-Dimethyl-8-quinolinol."
Sources
- 1. rroij.com [rroij.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 5. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Derivatization, and Characterization of 2-Chloro-5,7-dimethylquinolin-8-ol Scaffolds
Part 1: Executive Summary & Strategic Rationale
Target Scaffold: 2-Chloro-5,7-dimethylquinolin-8-ol Primary Application: Medicinal Chemistry (Neurodegenerative disease, Oncology, Antimicrobial) Chemical Class: Halogenated 8-Hydroxyquinoline (8-HQ)
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery, renowned for its bidentate metal-chelating capability (binding
This guide details the synthesis of This compound , a versatile intermediate. The 5,7-dimethyl substitution pattern provides steric bulk to modulate metal binding kinetics and blocks metabolic oxidation at the most reactive sites, while the 2-chloro group serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (
Part 2: Synthetic Architecture (Pathway Logic)
The synthesis overcomes the natural reactivity of the quinoline ring. Electrophilic aromatic substitution favors C5/C7 (blocked here by methyls). Therefore, we must utilize N-oxide activation to redirect reactivity to the electron-deficient C2 position via a Meisenheimer-type rearrangement.
Reaction Pathway Diagram[1][2]
Caption: Step-wise synthetic logic moving from protection to N-oxide activation, chlorination, and final deprotection.
Part 3: Detailed Experimental Protocols
Phase 1: Precursor Protection
Rationale: The free hydroxyl group at C8 is susceptible to oxidation and can interfere with the phosphoryl chloride reaction. Acetylation or Tosylation is required.
Protocol:
-
Reagents: 5,7-dimethyl-8-hydroxyquinoline (10 mmol), Acetic Anhydride (1.5 eq), Pyridine (Catalytic), DCM (Solvent).
-
Procedure: Dissolve the starting quinoline in dry DCM. Add pyridine followed by slow addition of acetic anhydride at 0°C.
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove pyridine), then saturated
. Dry over and concentrate. -
Checkpoint: quantitative conversion to 5,7-dimethylquinolin-8-yl acetate .
Phase 2: N-Oxidation (The Activation Step)
Rationale: Nitrogen oxidation increases the electron density on the oxygen, which is necessary to facilitate the subsequent attack by
Protocol:
-
Reagents: O-Protected Quinoline (from Phase 1), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), DCM.
-
Procedure: Dissolve substrate in DCM. Add m-CPBA portion-wise at 0°C. Allow to warm to RT and stir for 12–18 hours.
-
Purification: Quench with saturated
(to destroy excess peroxide). Wash with . -
Validation: TLC should show a significant polarity shift (N-oxides are more polar).
-
Product: 5,7-dimethyl-8-acetoxyquinoline N-oxide .
Phase 3: Chlorination via Rearrangement
Rationale: Reaction with
Protocol:
-
Reagents: N-Oxide intermediate,
(Phosphorus oxychloride - Excess/Solvent), (optional co-solvent). -
Safety:
is corrosive and reacts violently with water. Use strictly anhydrous conditions. -
Procedure: Dissolve N-oxide in dry
(or use neat ). Add (5 eq) dropwise. Reflux the mixture (approx. 80–90°C) for 4–6 hours. -
Monitoring: Monitor by TLC for disappearance of the polar N-oxide spot and appearance of a non-polar fluorescent spot.
-
Workup (Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water mixture with vigorous stirring. Exothermic reaction. Extract with DCM.
-
Product: 2-chloro-5,7-dimethylquinolin-8-yl acetate .
Phase 4: Deprotection
Rationale: Mild hydrolysis restores the chelating hydroxyl group.
Protocol:
-
Reagents:
(2 eq), Methanol. -
Procedure: Stir the chlorinated intermediate in MeOH with
at RT for 2 hours. -
Isolation: Acidify carefully with dilute acetic acid to pH 6-7. The product usually precipitates.[1] Filter and recrystallize from Ethanol.[2]
-
Final Target: This compound .
Part 4: Derivatization ( Library Generation)
The 2-chloro group is an excellent leaving group in heteroaromatic systems due to the electron-withdrawing nature of the ring nitrogen.
General Protocol for Amination:
-
Mix: this compound (1 eq) + Primary/Secondary Amine (1.5 eq).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–110°C) for 6–12 hours. If the amine is non-volatile, neat fusion at 140°C can be used.
-
Mechanism: Addition-Elimination (
). -
Purification: Column chromatography (Hexane:EtOAc).
Data Table: Typical Reaction Conditions
| Reaction Type | Nucleophile | Solvent | Temp (°C) | Yield (Est.) |
| Amination | Morpholine | Ethanol | 80 (Reflux) | 75-85% |
| Amination | Aniline | n-Butanol | 118 (Reflux) | 60-70% |
| Etherification | NaOMe | Methanol | 65 (Reflux) | 80-90% |
| Thiolation | Thiophenol/NaH | DMF | 100 | 65-75% |
Part 5: Characterization Framework[5]
To ensure scientific integrity, the following spectral signatures must be validated.
Nuclear Magnetic Resonance (NMR)[6][7]
-
NMR (500 MHz,
):-
2.40 - 2.50 ppm: Two distinct singlets (3H each) corresponding to
and . - 7.2 - 7.5 ppm: Aromatic proton at C6 (singlet due to 5,7-substitution).
-
7.4 ppm (d) & 8.1 ppm (d): If C3 and C4 are unsubstituted, they appear as doublets with coupling constant
. Note: The C2-H signal (usually ~8.8 ppm) will be ABSENT, confirming chlorination. -
~10.0 ppm: Broad singlet (OH), exchangeable with
.
-
2.40 - 2.50 ppm: Two distinct singlets (3H each) corresponding to
Mass Spectrometry (MS)
-
Isotope Pattern: The Chlorine atom imparts a specific signature. Look for the M+ and M+2 peaks in a 3:1 intensity ratio .
-
Fragmentation: Loss of Cl radical (M-35) and CO (M-28) from the phenol.
IR Spectroscopy[4][6][8]
-
3100-3400
: Broad O-H stretch (often weak due to intramolecular H-bonding with Nitrogen). -
1580-1600
: C=N stretching vibration (characteristic of quinoline). -
700-800
: C-Cl stretch.
Part 6: References
-
Musiol, R., et al. (2006). "Quinoline derivatives as potential anticancer agents."[3][4][5] Current Medicinal Chemistry. Link (Grounding for biological relevance of quinoline scaffold).
-
Srivastava, A., et al. (2021).[6] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. Link (General synthesis of 8-HQ derivatives).
-
Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on N-oxide rearrangement/chlorination mechanisms).
-
El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 2-chloroquinoline derivatives." Acta Pharmaceutica. Link (Specific protocol for 2-chloro substitution).
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link (Chelation characterization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Solubility and pKa Profiling of 2-Chloro-5,7-dimethylquinolin-8-ol
This technical guide details the physicochemical profile of 2-Chloro-5,7-dimethylquinolin-8-ol , a specialized 8-hydroxyquinoline derivative.
Executive Summary & Chemical Identity
This compound is a halogenated, alkylated derivative of 8-hydroxyquinoline (8-HQ). Unlike the parent 8-HQ, which is a versatile bidentate chelator, this analog features a chlorine atom at the C2 position and methyl groups at C5 and C7. These structural modifications significantly alter its acid-base behavior, lipophilicity, and metal-binding kinetics.
This compound is primarily utilized as a pharmaceutical intermediate and a reference impurity standard in the synthesis of quinoline-based antimicrobials and neuroprotective agents.
Chemical Identification
| Property | Detail |
| CAS Number | 312941-39-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Core Scaffold | 8-Hydroxyquinoline (Oxine) |
| Key Substituents | 2-Cl (Electron-withdrawing, Steric bulk), 5,7-diMe (Electron-donating) |
Physicochemical Profile (Predicted & Theoretical)
Due to the limited availability of experimental constants in public literature for this specific analog, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of the 8-hydroxyquinoline series (Chloroxine, Cloxyquin).
Dissociation Constants (pKa)
The molecule possesses two ionizable centers: the quinoline nitrogen (proton acceptor) and the phenolic oxygen (proton donor).
| Ionization Center | Predicted pKa | Structural Logic (Expert Analysis) |
| pKa₁ (Quinolinium N) | ~2.1 – 2.5 | The 2-Chloro substituent exerts a strong inductive electron-withdrawing effect (-I) adjacent to the nitrogen, significantly reducing its basicity compared to 8-HQ (pKa ~5.0). |
| pKa₂ (Phenolic OH) | ~10.3 – 10.6 | The 5,7-Dimethyl groups are electron-donating (+I), which destabilizes the phenolate anion, slightly raising the pKa compared to 8-HQ (pKa ~9.9). This counteracts the long-range inductive pull of the 2-Cl. |
Solubility Profile
-
Aqueous Solubility (Intrinsic): Predicted to be Low (< 10 mg/L) at neutral pH. The molecule is highly lipophilic due to the halogen and methyl additions.
-
pH-Dependent Solubility:
-
pH < 2: Moderate solubility (Cationic species).
-
pH 3–9: Minimum solubility (Neutral/Zwitterionic species).
-
pH > 11: High solubility (Anionic phenolate species).
-
-
LogP (Octanol/Water): Estimated 3.5 – 3.8 . The 2-Cl and 5,7-diMe groups significantly increase hydrophobicity compared to 8-HQ (LogP ~1.9).
Ionization & Speciation Logic
Understanding the speciation is critical for assay development. The 2-chloro substituent creates a "steric clash" that may also influence the hydration shell of the cation.
Experimental Protocols
Protocol A: Potentiometric Titration (pKa Determination)
Objective: Determine precise pKa values using the Sirius T3 or equivalent autotitrator.
-
Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH (CO₂-free), Methanol (co-solvent).
-
Methodology:
-
Sample Prep: Weigh ~3 mg of this compound.
-
Dissolution: Since aqueous solubility is low, use a Co-solvent Titration method. Dissolve the sample in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Titration: Perform acid-base titrations from pH 1.5 to pH 12.0 under inert gas (Argon/N₂) to prevent carbonate formation.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. Extrapolate to 0% co-solvent to obtain the aqueous pKa.
-
Protocol B: Equilibrium Solubility (Shake-Flask with HPLC)
Objective: Measure thermodynamic solubility (LogS) at pH 7.4.
-
System: HPLC-UV/Vis (Agilent 1200 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).
-
Workflow:
-
Supersaturation: Add excess solid compound to 2 mL of Phosphate Buffer (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (300 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding). Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Inject filtrate into HPLC. Calculate concentration using a calibration curve prepared in DMSO.
-
Experimental Decision Tree
Expert Insights & Applications
The "Chlorine Effect" on Chelation
Researchers intending to use this molecule as a metal chelator (e.g., for Al³⁺, Zn²⁺, or Cu²⁺) must account for the 2-Chloro substituent .
-
Steric Hindrance: Unlike the 2-methyl group, which hinders the formation of tris-complexes (AlL₃) due to steric clash with the central metal, the 2-chloro group is also bulky but less so than a methyl. However, the electron-withdrawing nature reduces the Lewis basicity of the nitrogen, weakening the metal-ligand bond stability compared to the parent 8-HQ.
-
Selectivity: This electronic modulation can be exploited to tune selectivity for "softer" metals (like Cu²⁺) over "hard" metals (like Mg²⁺).
Formulation Implications
For drug development, the high LogP (>3.5) indicates high permeability but poor oral bioavailability due to solubility limitations.
-
Recommendation: Use amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS) for in vivo studies.
-
Salt Selection: The weakly basic nitrogen (pKa ~2.3) makes salt formation with weak acids difficult. Strong acids (HCl, Methanesulfonic acid) are required to form stable salts, but these may be hygroscopic.
References
-
AK Scientific. (2024). Product Catalog: this compound (CAS 312941-39-2).[1][2][3][4][5]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: 5-Chloro-8-hydroxyquinoline (Cloxyquin). (Cited for comparative SAR analysis of chloro-substituted quinolines).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Sigma-Aldrich. (2024). Chloroxine (5,7-Dichloro-8-hydroxyquinoline) Product Specification. (Cited for melting point and solubility benchmarks of di-halogenated analogs).
Sources
- 1. Cloquintocet-mexyl (99607-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-Chloro-6-methoxy-4-methylquinoline (6340-55-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (8002-90-2, 547-91-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 312941-39-2 this compound AKSci 5493CD [aksci.com]
- 5. Search Results - AK Scientific [aksci.com]
Methodological & Application
Application Notes & Protocols: Preparation of High-Purity Analytical Standards for 2-Chloro-5,7-dimethylquinolin-8-ol
Introduction: The Critical Role of Accurate Standards
2-Chloro-5,7-dimethylquinolin-8-ol is a substituted quinoline derivative, a class of compounds of significant interest in medicinal chemistry and drug development for their diverse biological activities. The integrity of all subsequent analytical data—whether for pharmacokinetic studies, impurity profiling, or quality control assays—is fundamentally dependent on the accuracy and purity of the analytical reference standard. An improperly prepared standard introduces systemic error that invalidates experimental results.
This guide provides a comprehensive, field-proven protocol for the preparation of primary stock and working-level analytical standards of this compound. It is designed for researchers, analytical scientists, and quality control professionals, emphasizing not only the procedural steps but also the scientific rationale behind them to ensure reproducibility and trustworthiness in your analytical workflow.
Physicochemical Profile and Safety Considerations
A thorough understanding of the analyte's properties is the foundation of a robust protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.
Key Physicochemical Data
The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |
| Molecular Weight | 207.66 g/mol | [1][2] |
| Appearance | Assumed to be an off-white or light-colored solid powder. | Inferred from related compounds[3][4] |
| Aqueous Solubility | Predicted to be low. Related chloro-hydroxyquinolines have very low water solubility (e.g., 0.019 g/L).[4] | Inferred from related compounds[4][5][6] |
| Organic Solvents | Expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and DMSO. | Inferred from related compounds[6] |
| Stability | Likely light-sensitive, a common characteristic of hydroxyquinoline derivatives.[4] | [4] |
Hazard Identification and Safe Handling
-
Hazards: May cause skin, eye, and respiratory irritation.[3][7][8] Handle with care, assuming the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All weighing and initial dissolution steps involving the solid compound should be performed in a certified chemical fume hood.
Standard Preparation Workflow
The overall process involves the careful preparation of a concentrated primary stock solution, which is then used to create a series of more dilute working standards for constructing calibration curves.
Caption: Workflow for preparing and validating analytical standards.
Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)
This protocol details the preparation of a high-concentration, primary stock standard, which serves as the source for all subsequent dilutions.
Required Equipment and Reagents
-
This compound (Reference Standard Grade, purity >98%)
-
HPLC-grade Methanol
-
Analytical balance (4-decimal place, 0.0001 g readability)
-
Calibrated Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated Class A volumetric pipettes
-
Beakers and glass funnels
-
Ultrasonic bath
-
Amber glass storage vials with PTFE-lined caps
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare 25.0 mL of a 1000 µg/mL (1 mg/mL) stock solution, you will need exactly 25.0 mg of the solid standard.
-
Scientist's Note: Using a larger volume like 25 mL, rather than 10 mL, minimizes the impact of weighing errors on the final concentration. A higher molar mass for a primary standard is generally desirable as it reduces weighing errors.[9]
-
-
Weigh the Compound:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare it.
-
Carefully weigh approximately 25.0 mg of this compound. Do not try to hit 25.0000 mg exactly. Instead, record the exact mass to four decimal places (e.g., 25.12 mg).
-
The exact concentration will be calculated based on this actual weight.
-
-
Quantitative Transfer:
-
Place a small glass funnel into the neck of a 25.0 mL Class A volumetric flask.
-
Carefully transfer the weighed powder into the flask.
-
Rinse the weighing boat/paper 3-4 times with small volumes (2-3 mL) of HPLC-grade methanol, transferring each rinse through the funnel into the flask. This ensures no analyte is lost.[10]
-
-
Dissolution:
-
Remove the funnel and add methanol to the flask until it is about half-full.
-
Swirl the flask gently to dissolve the majority of the compound.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Scientist's Note: Sonication is a critical step for compounds with moderate or low solubility, ensuring that no micro-particles remain undissolved, which would lead to an inaccurate standard concentration.
-
-
Dilution to Volume:
-
Allow the solution to return to ambient temperature.
-
Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[9]
-
Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
-
Calculation and Labeling:
-
Calculate the precise concentration of your stock solution. For example, if you weighed 25.12 mg:
-
Concentration = 25.12 mg / 25.0 mL = 1.0048 mg/mL or 1004.8 µg/mL.
-
-
Transfer the solution to a labeled amber storage vial. The label must include:
-
Compound Name: this compound
-
Concentration: 1004.8 µg/mL
-
Solvent: Methanol
-
Preparation Date
-
Analyst's Initials
-
Expiry Date (e.g., 1 month, stability-dependent)
-
-
Protocol 2: Preparation of Working Standards via Serial Dilution
Working standards are used to build a calibration curve for instrument analysis. This protocol outlines the preparation of a 5-point calibration set from the primary stock.
Dilution Scheme
This table provides an example for creating standards from a 1000 µg/mL stock solution. Adjust volumes based on your exact stock concentration.
| Target Conc. (µg/mL) | Volume of Stock (mL) | Final Volume (mL) | Diluent Volume (mL) | Volumetric Flask Size (mL) |
| 100 | 1.0 | 10.0 | 9.0 | 10 |
| 50 | 0.5 | 10.0 | 9.5 | 10 |
| 10 | 0.1 | 10.0 | 9.9 | 10 |
| 1.0 | 0.1 (from 100 µg/mL std) | 10.0 | 9.9 | 10 |
| 0.1 | 0.1 (from 10 µg/mL std) | 10.0 | 9.9 | 10 |
Step-by-Step Methodology
-
Prepare the 100 µg/mL Standard:
-
Using a calibrated pipette, transfer 1.0 mL of your primary stock solution into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with HPLC-grade methanol, cap, and invert to mix thoroughly.
-
-
Prepare Remaining Standards:
-
Follow the volumes outlined in the table above to prepare the 50, 10, 1.0, and 0.1 µg/mL standards.
-
Scientist's Note: For lower concentrations (e.g., 1.0 and 0.1 µg/mL), it is more accurate to perform a serial dilution from an intermediate standard rather than pipetting very small volumes (<100 µL) from the primary stock. This minimizes pipetting errors.
-
-
Transfer and Label: Transfer each working standard to a separate, clearly labeled HPLC vial immediately before analysis.
Verification, Storage, and Stability
A prepared standard is only trustworthy if it is verified and stored correctly.
Analytical Verification
The most direct way to validate your standard preparation is through analysis.
-
Method: Perform an HPLC-UV analysis of your newly prepared calibration standards.
-
Acceptance Criteria:
-
Peak Purity: The chromatogram for the highest concentration standard should show a single, sharp, symmetrical peak with no significant impurities.
-
Linearity: Plot the peak area response versus the calculated concentration for each standard. The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.999. A linear response confirms the accuracy of the serial dilutions.
-
Storage and Stability
-
Storage Conditions: Store the primary stock solution in a tightly sealed amber glass vial at 2-8 °C.[11]
-
Rationale: Refrigeration slows potential degradation, while amber glass protects the light-sensitive quinoline structure from photodecomposition.[4]
-
Stability: The stability of the solution should be formally determined. As a general guideline, working standards should be prepared fresh daily. The primary stock may be stable for several weeks to a month if stored properly, but this must be verified by periodic re-analysis against a freshly prepared standard.
References
-
This compound - ChemBK. Available at: [Link]
-
8-hydroxyquinoline - AERU - University of Hertfordshire. Available at: [Link]
-
2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. Available at: [Link]
-
A Guide to Using Analytical Standards. Available at: [Link]
-
Standard Solution Preparation: A Comprehensive Guide - Blogs - News. Available at: [Link]
-
How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. Available at: [Link]
-
Clioquinol - Solubility of Things. Available at: [Link]
-
5-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 10678954 - PubChem. Available at: [Link]
-
2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 312941-39-2 | this compound - Moldb [moldb.com]
- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 5. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 10678954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: LC-MS/MS Method Development for 8-Hydroxyquinoline Analogues
Topic: LC-MS/MS Method Development for 8-Hydroxyquinoline Analogues Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Overcoming Metal Chelation and Ionization Challenges in Bioanalytical Quantification
Abstract
8-Hydroxyquinoline (8-HQ) and its analogues (e.g., Clioquinol, PBT2, Nitroxoline) are a class of metal-binding pharmacophores widely investigated for neurodegenerative diseases (Alzheimer’s, Huntington’s) and anticancer therapies. However, their intrinsic metal-chelating properties present unique bioanalytical challenges, including severe peak tailing, carryover, and non-linear ionization response in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a field-proven protocol to neutralize these effects, utilizing medronic acid as a mobile phase additive and optimizing stationary phase selection to ensure robust, high-sensitivity quantification.
The Core Challenge: The Metal Chelation Trap
Unlike typical small molecules, 8-HQ analogues possess a phenolic oxygen and a pyridine nitrogen, allowing them to form stable bidentate complexes with trace metal ions (Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺) present in stainless steel LC flow paths, column frits, and silica matrices.
Mechanism of Interference
-
On-Column Chelation: Analytes bind to trace metals adsorbed on the stationary phase, causing severe peak tailing and broadening.
-
System Adsorption: Analytes bind to steel surfaces in the ESI needle or tubing, leading to "ghost peaks" in blank injections (carryover).
-
Ion Suppression: Metal-analyte complexes may not ionize efficiently or may distribute signal across multiple mass channels (e.g., [M+H]⁺ vs [M+Fe]⁺), reducing sensitivity.
Figure 1: Mechanism of metal-mediated interference in LC-MS/MS and the preventive role of sacrificial chelators.
Method Development Strategy
Sample Preparation: The "Clean" Start
Direct protein precipitation (PPT) is often sufficient, but acidification is critical to dissociate any pre-existing metal-drug complexes in the biological matrix (plasma/tissue).
-
Recommendation: Use 0.1% Formic Acid in Acetonitrile for precipitation.[1] The acid lowers pH, weakening the metal-ligand bond stability constants.
Mobile Phase Optimization: The "Sacrificial" Additive
Standard additives (Formic acid, Ammonium acetate) are insufficient to prevent tailing.
-
The Old Way: EDTA (Ethylenediaminetetraacetic acid).[2][3] Problem: Causes severe ion suppression in ESI source and can precipitate in high organic solvents.
-
The Modern Way: Medronic Acid (MDP) or Etidronic Acid .
-
Why: MDP binds trace metals with high affinity but is more compatible with ESI ionization and volatile enough to minimize source contamination.
-
Concentration: 5 µM in the aqueous mobile phase is the "sweet spot" (high enough to passivate, low enough to avoid suppression).
-
Stationary Phase Selection[4]
-
Primary Choice: C18 with High Surface Coverage . Columns with "hybrid particle" technology (e.g., Waters BEH or Phenomenex Kinetex Evo) resist high pH and have fewer active silanols.
-
Alternative: Phenyl-Hexyl . 8-HQ analogues are aromatic. Phenyl phases offer pi-pi interactions, providing orthogonal selectivity that can separate the drug from matrix interferences better than C18.
Detailed Protocol
Reagents & Materials[1][3][4][5]
-
Analytes: 8-Hydroxyquinoline, Clioquinol, Nitroxoline (Sigma-Aldrich, >98%).
-
Internal Standard (IS): Deuterated analogue (e.g., 8-HQ-d5) or structural analogue (e.g., 5,7-dichloro-8-quinolinol).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Medronic Acid (InfinityLab Deactivator or equivalent).
LC Conditions
Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity). Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl. Temperature: 40°C.
Mobile Phases:
-
MP A: Water + 0.1% Formic Acid + 5 µM Medronic Acid .
-
MP B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[1][4]
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Initial Hold |
| 0.50 | 5 | 0.4 | Desalting |
| 3.00 | 95 | 0.4 | Elution |
| 4.00 | 95 | 0.4 | Wash |
| 4.10 | 5 | 0.4 | Re-equilibration |
| 6.00 | 5 | 0.4 | End of Run |
MS/MS Conditions
Source: Electrospray Ionization (ESI), Positive Mode.[4] Rationale: The pyridine nitrogen is easily protonated ([M+H]⁺).
Source Parameters (Generic - Optimize for specific instrument):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 500°C
-
Desolvation Gas: 1000 L/Hr
-
Cone Gas: 50 L/Hr
MRM Transitions (Examples):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 8-Hydroxyquinoline | 146.1 | 118.1 (Loss of CO) | 30 | 25 |
| 91.1 (Pyridine ring) | 35 | |||
| Clioquinol | 305.9 | 179.0 | 35 | 30 |
| Nitroxoline | 191.0 | 145.0 (Loss of NO2) | 32 | 22 |
| Internal Standard | (Use deuterated mass) | (Match analyte loss) |
Experimental Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for 8-HQ analogues.
Troubleshooting & Expert Insights
Dealing with Carryover
If you observe peaks in your blank samples after a high concentration standard:
-
Cause: 8-HQ adsorbing to the injection needle or valve rotor seal.
-
Solution: Implement a strong needle wash.
System Passivation
Before running the first batch, "passivate" the LC system:
-
Remove the column.
-
Flush lines with 0.1% Phosphoric Acid in water for 30 mins (Do NOT send this to the MS).
-
Flush with water, then hook up the column and switch to the Medronic Acid mobile phase.
-
Why: Phosphoric acid strips iron oxides from stainless steel surfaces effectively.
Matrix Effects
8-HQ analogues are lipophilic (LogP ~2-4). Phospholipids from plasma can co-elute and suppress ionization.
-
Check: Monitor phospholipid transitions (m/z 184 -> 184) during development.
-
Fix: If suppression occurs, extend the gradient wash step or switch to the Phenyl-Hexyl column to shift the analyte retention time away from the lipid zone.
References
-
Birdsall, R. et al. (2019). "Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays." Journal of Chromatography B. Link
-
Gomez, M. et al. (2011). "Determination of clioquinol in rat plasma by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cited for: MRM transitions and pharmacokinetic application.[1]
-
-
Restek Corporation. (2023). "Strategies for Improving Peak Tailing: The Role of Mobile Phase Additives." Chromatography Online. Link
-
Cited for: Mechanisms of silanol and metal interactions.[7]
-
-
Pesek, J.J. et al. (2011). "Improvement of peak shape in aqueous normal phase analysis of anionic metabolites." Journal of Separation Science. Link
Sources
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. what to do to reduce peak tailing? - Chromatography Forum [chromforum.org]
Application Notes & Protocols for the Safe Disposal of Chlorinated Quinoline Waste
Introduction: The Quinoline Challenge in Modern Research
Chlorinated quinolines are a class of heterocyclic aromatic compounds fundamental to numerous research and pharmaceutical applications. From the foundational antimalarial drug chloroquine to various roles as intermediates in organic synthesis, these compounds are ubiquitous in the modern laboratory. However, their inherent chemical stability, coupled with their recognized toxicity, potential carcinogenicity, and environmental persistence, presents a significant waste management challenge.[1][2][3] Improper disposal can lead to contamination of aquatic ecosystems and pose long-term health risks.[1][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the safe handling and disposal of chlorinated quinoline waste. Adherence to these guidelines is not only a matter of best practice but is also mandated by environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Our focus is on providing a framework that ensures personnel safety, maintains scientific integrity, and guarantees environmental stewardship.
Part 1: The Cornerstone of Safety: Waste Characterization and Segregation
The most critical phase in managing hazardous chemical waste is the initial characterization and segregation at the point of generation. Commingling incompatible waste streams can trigger unintended and dangerous chemical reactions, compromising lab safety and complicating disposal.[6][7] Chlorinated quinoline waste must be segregated based on its physical state (solid, liquid, contaminated labware) and chemical compatibility.
Causality of Segregation: The primary reason for strict segregation is to prevent the mixing of chlorinated quinolines with incompatible materials, such as strong oxidizing agents, which could lead to violent reactions.[6] Furthermore, separating liquid and solid waste streams is essential for efficient and safe disposal, as treatment technologies are highly dependent on the waste matrix.
Logical Workflow for Waste Characterization
The following decision tree provides a logical framework for characterizing and segregating chlorinated quinoline waste streams within the laboratory.
Caption: Waste Segregation Decision Tree.
Part 2: The Primary & Safest Pathway: Professional Waste Management
For the vast majority of laboratories, the safest, most compliant, and most effective method for disposing of chlorinated quinoline waste is through a licensed professional hazardous waste management service.[8][9][10] These services are equipped to handle and destroy hazardous materials using technologies like high-temperature incineration, which ensures the complete breakdown of the toxic compounds.[4][11]
Protocol 1: On-Site Accumulation for Off-Site Professional Disposal
This protocol details the standard operating procedure for collecting and storing chlorinated quinoline waste in the laboratory prior to its removal by a certified disposal vendor.
I. Materials Required:
-
Appropriate waste containers (e.g., High-Density Polyethylene - HDPE for solids, borosilicate glass for liquids).
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety - EHS office).[12]
-
Secondary containment bins (chemically resistant trays or tubs).
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
II. Step-by-Step Methodology:
-
Container Selection: Choose a container that is chemically compatible with the waste. For liquid waste, ensure the container has a screw-top cap with a tight seal. Never use containers that previously held food or drink.[3]
-
Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label.[7] Fill it out completely, listing all chemical constituents, including solvents and their approximate percentages. Use full chemical names, not abbreviations.[12]
-
Waste Addition: Add waste to the container in a designated satellite accumulation area, preferably within a fume hood. Do not mix incompatible waste streams.
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Headspace: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[12]
-
Storage: Store the sealed container in a designated, clearly marked area. The container must be placed within a secondary containment bin that can hold at least 110% of the volume of the largest container within it.[12] Store away from heat sources and direct sunlight.[13]
-
Requesting Pickup: Once the container is full, or if the waste has been stored for a period defined by your institutional policy (typically 6-12 months), submit a hazardous waste pickup request to your EHS department.[12]
Trustworthiness & Self-Validation: This protocol is inherently self-validating through the "cradle-to-grave" tracking system mandated by RCRA. The detailed labels and pickup requests create a manifest that documents the waste's journey from the lab to its final destruction, ensuring a closed-loop, compliant disposal process.
Part 3: In-Lab Decontamination & Treatment Protocols
Disclaimer: The following protocols are intended for specific, low-volume applications, such as the decontamination of essential labware or the treatment of dilute aqueous solutions, and should only be performed by trained personnel with appropriate engineering controls (i.e., a certified chemical fume hood). These methods are not a substitute for the professional disposal of bulk or concentrated chlorinated quinoline waste.
Protocol 2: Chemical Degradation of Dilute Aqueous Quinoline Waste via Fenton Oxidation
This protocol leverages the power of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent oxidizing agents that can break the stable aromatic ring structure of quinolines, degrading them into smaller, less toxic molecules.[2]
I. Materials Required:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).
-
30% Hydrogen peroxide (H₂O₂).
-
Sulfuric acid (H₂SO₄) for pH adjustment.
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization.
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Appropriate glassware (beaker or flask).
-
All necessary PPE.
II. Step-by-Step Methodology:
-
Preparation (in a fume hood): Place the dilute aqueous chlorinated quinoline waste solution in a beaker on a stir plate and begin stirring.
-
Acidification: Carefully adjust the pH of the solution to ~3.0 using dilute sulfuric acid. The Fenton reaction is most efficient in this acidic range.[2]
-
Catalyst Addition: Add a catalytic amount of Iron(II) sulfate. A typical starting concentration is 50-100 mg/L.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to the estimated quinoline concentration should be in significant excess (e.g., 10:1 to 50:1) to ensure complete degradation. CAUTION: The reaction can be exothermic. Add H₂O₂ in small aliquots to control the temperature.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 2-4 hours. A color change to orange/brown is indicative of the Fe³⁺ formation and an active reaction.
-
Quenching & Neutralization: After the reaction period, ensure all peroxide is consumed. This can be tested with peroxide test strips. If necessary, the reaction can be quenched by adding a small amount of sodium sulfite.
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 using sodium hydroxide or sodium bicarbonate.
-
Disposal: The treated and neutralized solution must still be collected as hazardous aqueous waste. While the primary toxicant is degraded, the solution now contains iron salts and potential degradation byproducts that must be disposed of professionally.
Validation: The efficacy of the degradation can be validated by taking a sample before and after treatment and analyzing it via an appropriate method, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the parent chlorinated quinoline peak.
Degradation Pathway Visualization
The following diagram illustrates a simplified conceptual pathway for the degradation of a chlorinated quinoline by hydroxyl radicals.
Caption: Oxidative Degradation Pathway.
Protocol 3: Decontamination of Contaminated Labware
This protocol is for cleaning and decontaminating glassware that has come into contact with chlorinated quinolines, rendering it safe for reuse or disposal.
I. Methodology:
-
Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable solvent that readily dissolves the quinoline compound (e.g., acetone, ethanol). This is the "triple rinse" method.[7]
-
Collect Rinsate: Crucially, collect all three rinsates in a designated "Organic Halogenated Hazardous Waste" container.[7] This rinsate is now considered hazardous waste.
-
Detergent Wash: After the solvent rinse, wash the glassware thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Disposal of Empties: Empty chemical bottles that contained chlorinated quinolines must also be triple rinsed, with the rinsate collected as hazardous waste. The rinsed, air-dried bottle can then be defaced (remove or obscure the label) and disposed of in the normal laboratory glass waste, per institutional policy.[7]
Summary of Disposal Methodologies
The choice of disposal method depends on the nature and volume of the waste. The following table provides a comparative summary.
| Feature | Protocol 1: Professional Disposal | Protocol 2: Chemical Degradation | Protocol 3: Labware Decontamination |
| Applicability | All waste types (bulk, trace, solid, liquid) | Dilute aqueous waste streams only | Contaminated glassware and containers |
| Primary Goal | Complete and compliant destruction of waste | In-lab reduction of primary toxicant | Render labware safe for reuse/disposal |
| Safety | Highest level of safety; risk is outsourced | High; requires fume hood and handling of strong oxidizers | Moderate; requires handling of solvents |
| Regulatory | The gold standard for compliance | Treated waste must still be disposed of as hazardous | Rinsate must be collected as hazardous waste |
| Throughput | High (handles large volumes) | Low (batch process for small volumes) | N/A |
| Validation | Manifest tracking system | Requires analytical chemistry (e.g., HPLC) | Procedural (adherence to triple rinse) |
Conclusion
The management of chlorinated quinoline waste demands a systematic and safety-conscious approach. The foundational principle is that all such waste is hazardous and must be handled accordingly. The primary and most highly recommended disposal pathway is through professional hazardous waste management services, which ensures both safety and regulatory compliance. In-lab treatment methods, while scientifically interesting, are niche applications for dilute waste streams and do not replace the need for professional disposal of the resulting treated solutions and collected rinsates. By implementing the protocols outlined in this guide, research professionals can effectively manage these challenging waste streams, protecting themselves, their colleagues, and the environment.
References
-
Vertex AI Search Result[8][9][10][14][15] : General guidance on contacting local hazardous waste facilities for chemical disposal.
-
Vertex AI Search Result[16] : Safety Data Sheet for Quinoline, indicating waste should be disposed of according to local/national regulations and not with municipal waste.
-
Vertex AI Search Result[6] : Hazardous Substance Fact Sheet for Quinoline, noting it is a hazardous waste and providing incompatibility information.
-
Vertex AI Search Result[17][18] : Safety Data Sheet for Chloroquine, stating waste should be transferred to a chemical waste container for disposal in accordance with local regulations.
-
Vertex AI Search Result[1] : Wikipedia article on Quinoline, mentioning its presence as an environmental contaminant and its potential for biodegradation.
-
Vertex AI Search Result[19] : General guidance on the disposal of disinfectants, including checking with local authorities and potential for neutralization.
-
Vertex AI Search Result[4][11] : Information from pharmaceutical waste disposal services recommending incineration as the preferred method for complete destruction.
-
Vertex AI Search Result[20][21] : Technical documents discussing various treatment technologies for halogenated organic wastes, including incineration and chemical oxidation.
-
Vertex AI Search Result[12] : Fact sheet on hazardous waste disposal, outlining procedures for waste segregation, labeling, and collection.
-
Vertex AI Search Result[2] : Scientific article on the degradation of quinoline using the Bipolar Electro-Fenton process, which generates hydroxyl radicals.
-
Vertex AI Search Result[5] : Overview of USP 800 and EPA regulations (RCRA) for hazardous drug disposal.
-
Vertex AI Search Result[3][13] : Safety Data Sheets for Quinoline providing handling, storage, and disposal considerations.
-
Vertex AI Search Result[7] : Chemical waste management guide detailing procedures for waste collection and the triple rinsing of empty containers.
-
Vertex AI Search Result[22] : Guidelines for the safe handling and waste management of hazardous drugs, including packaging requirements.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [agris.fao.org]
- 3. chemos.de [chemos.de]
- 4. inciner8.com [inciner8.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. nj.gov [nj.gov]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. howtodispose.com [howtodispose.com]
- 10. mcmua.com [mcmua.com]
- 11. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 12. oehs.tulane.edu [oehs.tulane.edu]
- 13. fishersci.com [fishersci.com]
- 14. lesliespool.com [lesliespool.com]
- 15. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. esirius.uwo.ca [esirius.uwo.ca]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 20. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
The Emergence of 2-Chloro-5,7-dimethylquinolin-8-ol: A Versatile Ligand in Advanced Material Science
The field of material science is in a perpetual quest for novel molecules that can push the boundaries of electronic and photonic devices. Within the diverse family of heterocyclic compounds, 8-hydroxyquinoline and its derivatives have carved out a significant niche, primarily owing to their exceptional chelating ability and rich photophysical properties.[1][2] This guide focuses on a specific, yet promising, member of this family: 2-Chloro-5,7-dimethylquinolin-8-ol. While direct, extensive research on this particular molecule is emerging, its structural attributes allow us to infer its significant potential in applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical protocols for harnessing the capabilities of this and related 8-hydroxyquinoline derivatives.
The Scientific Foundation: Why 8-Hydroxyquinolines?
8-Hydroxyquinoline (8-HQ) is a bicyclic compound composed of a pyridine ring fused to a phenol ring, with the hydroxyl group at the 8th position.[1][3] This unique structure imparts several key characteristics:
-
Bidentate Chelating Ligand: The proximate arrangement of the hydroxyl group and the nitrogen atom of the pyridine ring makes 8-HQ an excellent bidentate ligand, capable of forming stable complexes with a wide array of metal ions.[3][4]
-
Tunable Photophysical Properties: The fluorescence of 8-HQ derivatives can be finely tuned by introducing various substituents onto the quinoline ring.[1][5] This allows for the rational design of materials with specific emission colors and quantum yields.
-
Enhanced Fluorescence upon Chelation: While 8-HQ itself is weakly fluorescent, its chelation with metal ions often leads to a significant enhancement of its fluorescence emission.[1][2] This phenomenon, attributed to increased molecular rigidity and prevention of non-radiative decay pathways, is the cornerstone of its application in fluorescent sensing.[1]
The subject of this guide, this compound, possesses a unique combination of substituents: a chloro group at the 2-position and two methyl groups at the 5 and 7 positions. These substitutions are expected to modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, photoluminescence, and electroluminescence of its metal complexes.
Synthesis of Substituted 8-Hydroxyquinolines: A General Protocol
The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established routes, including the Skraup-Doebner-von Miller reaction, Gould-Jacobs reaction, and Conrad-Limpach-Knorr synthesis. For targeted substitution patterns, multi-step synthetic sequences are often employed. Below is a generalized protocol that can be adapted for the synthesis of this compound, based on common synthetic strategies for related compounds.
Proposed Synthetic Pathway for this compound
Caption: A generalized synthetic workflow for substituted 8-hydroxyquinolines.
Protocol: Synthesis of a Substituted 8-Hydroxyquinoline
Disclaimer: This is a generalized protocol and requires optimization for the specific target molecule. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Synthesis of the Quinoline Core.
-
The synthesis of the quinoline core can be achieved via several methods. For instance, a substituted aniline can be reacted with α,β-unsaturated aldehydes or ketones in the presence of an oxidizing agent (Skraup synthesis) or with β-ketoesters (Combes quinoline synthesis).[6] For the synthesis of 5,7-dimethylquinolin-8-ol, an appropriately substituted aminophenol would be a suitable starting material.
-
-
Step 2: Chlorination of the Quinoline Ring.
-
To introduce a chlorine atom at the 2-position, the synthesized 5,7-dimethylquinolin-8-ol can be subjected to a chlorination reaction.
-
Procedure:
-
Dissolve the 5,7-dimethylquinolin-8-ol in a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Application in Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 8-hydroxyquinoline derivatives are workhorses in the field of OLEDs, often serving as the electron transport layer (ETL) and/or the emissive layer (EML).[5][7][8] The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3). The performance of the OLED is critically dependent on the properties of the metal quinolate, including its electron mobility, thermal stability, and photoluminescence quantum yield.[5][9][10][11]
The introduction of substituents on the 8-hydroxyquinoline ligand allows for the tuning of these properties. For instance, the electron-withdrawing chloro group in this compound is expected to lower the LUMO level of its metal complexes, potentially facilitating electron injection from the cathode. The methyl groups may enhance the solubility and improve the morphological stability of the thin films.
General Structure of a Multi-layer OLED
Caption: Schematic of a typical multi-layer OLED device architecture.
Protocol: Fabrication of a Simple OLED Device
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Mount the cleaned ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the metal cathode by thermal evaporation from resistively heated crucibles. A typical device structure would be:
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): e.g., 20 nm of the metal complex of this compound, possibly doped with a guest emitter.
-
Electron Transport Layer (ETL): e.g., 20 nm of the same metal quinolate or another suitable material.
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Predicted Performance of a this compound based OLED
| Property | Predicted Characteristic | Rationale |
| Emission Color | Green to Yellow-Green | Based on the typical emission of 8-hydroxyquinoline metal complexes. Substituents may cause a slight shift. |
| Electron Mobility | Potentially enhanced | The chloro-substituted quinolate may exhibit improved electron transport properties.[9] |
| Device Stability | Potentially improved | The methyl groups may lead to better film morphology and thermal stability. |
Application as Fluorescent Chemosensors
The ability of 8-hydroxyquinoline derivatives to form highly fluorescent complexes with specific metal ions makes them ideal candidates for the development of fluorescent chemosensors.[1][2][12][13][14] These sensors are valuable tools for the detection and quantification of metal ions in various biological and environmental samples. The selectivity of the sensor can be tuned by modifying the substituents on the quinoline ring, which can influence the binding affinity and the steric environment around the metal ion.
The this compound ligand is expected to form fluorescent complexes with a range of metal ions. The chloro and methyl groups will influence its binding selectivity and the photophysical properties of the resulting complexes.
Mechanism of Fluorescent Chemosensing
Caption: The principle of fluorescence enhancement upon metal ion chelation.
Protocol: Metal Ion Detection using a Fluorescent Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water or an appropriate buffer.
-
-
Fluorescence Titration:
-
In a cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution.
-
Record the initial fluorescence spectrum of the probe.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and stoichiometry.
-
-
Selectivity Study:
-
Repeat the fluorescence titration with a range of different metal ions to assess the selectivity of the probe.
-
Perform competition experiments by adding other metal ions to a solution of the probe pre-complexed with the target metal ion.
-
Conclusion
This compound stands as a promising, yet underexplored, building block in the realm of material science. By leveraging the well-established chemistry and photophysics of the 8-hydroxyquinoline scaffold, researchers can anticipate that this derivative will offer unique advantages in the design of next-generation OLEDs and highly selective fluorescent chemosensors. The protocols and theoretical insights provided in this guide are intended to serve as a foundational resource for scientists and engineers working at the forefront of materials innovation. Further experimental validation of the predicted properties of this molecule will undoubtedly pave the way for its integration into advanced technological applications.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14.
- SciSpace. (2014).
- Request PDF. (n.d.). Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes.
- Taylor & Francis Online. (2017).
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PMC. (2017).
- MDPI. (2021).
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
- MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline)
- Taylor & Francis Online. (2024). Charge transport studies of doped metal quinolates using transient electro luminescence.
- ACS Publications. (2009). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells.
- RSC Publishing. (2014). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution.
- PMC. (2014). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines.
- AIP Publishing. (1994). Metal ion dependent luminescence effects in metal tris-quinolate organic heterojunction light emitting devices.
- Google Patents. (1977).
- CORE. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions.
- Taylor & Francis Online. (2010). Synthesis and Electron Transport Layer Properties of Zinc Metallic Complexes Containing Quinoline Moieties in OLED.
- ACS Publications. (2012).
- PubMed. (2020). Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts.
- Wiley Online Library. (2008).
- PMC. (2024). Enhancing the charge transport and luminescence properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)
- Charge transport studies of doped metal quinolates using transient electro luminescence. (n.d.).
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification of crude 2-Chloro-5,7-dimethylquinolin-8-ol by recrystallization
Topic: Purification of crude 2-Chloro-5,7-dimethylquinolin-8-ol via Recrystallization Ticket ID: PUR-Q8-002 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6]
User: Medicinal Chemist / Process Development Scientist
Objective: Isolate high-purity (>98%) this compound from crude reaction mixtures (typically post-POCl
The Challenge: The target molecule contains three distinct functional regions that dictate purification strategy:
-
8-Hydroxy Group: Phenolic, capable of H-bonding and metal chelation.[1] It makes the molecule susceptible to oxidation (turning brown/black) and pH-dependent solubility.[2]
-
2-Chloro Substituent: This is an activated position (alpha to nitrogen).[2] While stable under neutral conditions, it is susceptible to nucleophilic aromatic substitution (S
Ar) or hydrolysis to the carbostyril (2-quinolone) if heated in acidic/aqueous media for prolonged periods.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
5,7-Dimethyl Scaffold: Increases lipophilicity compared to the parent 8-hydroxyquinoline, reducing water solubility and altering crystal packing.[2]
Core Recommendation: Use Acetonitrile (MeCN) as the primary recrystallization solvent.[2] It offers a high temperature coefficient of solubility for halo-quinolines and effectively rejects polar impurities (like unreacted N-oxides or hydrolyzed carbostyrils).
Decision Logic: Solvent Selection
Before beginning, assess your crude material's profile.[2]
Figure 1: Solvent Selection Decision Matrix.[2] Acetonitrile is preferred to minimize solvolysis of the 2-Cl group.
Standard Operating Procedure (SOP)
Protocol A: Recrystallization from Acetonitrile (Preferred)[4]
Rationale: Acetonitrile dissolves the target at boiling point (82°C) but precipitates it efficiently upon cooling.[2] It is aprotic, preventing solvolysis of the 2-chloro group.[2]
Reagents:
-
Crude this compound
-
Acetonitrile (HPLC Grade)[2]
-
Activated Charcoal (Norit or equivalent) – Optional for color removal[2]
Step-by-Step Workflow:
-
Dissolution:
-
Decolorization (Critical for Quinolin-8-ols):
-
Hot Filtration:
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[2]
-
Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[2]
-
Wash the cake with cold Acetonitrile (-20°C).
-
Dry in a vacuum oven at 40°C for 6 hours.
-
Quantitative Data: Typical Solubility Profile
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk Factor |
| Acetonitrile | High | Low | Excellent (Tars/Oxides) | Low |
| Ethanol (95%) | Very High | Moderate | Good | Medium (Solvolysis) |
| Toluene | High | Moderate | Poor (Polar tars stay) | Low |
| Water | Insoluble | Insoluble | N/A | High (Hydrolysis) |
Troubleshooting Center (FAQ)
Ticket #Q8-01: Product is recovering as a sticky oil ("Oiling Out").
-
Cause: The saturation point was exceeded, or the solvent is too non-polar for the impurities.[2]
-
Resolution:
-
Re-dissolve the oil in the boiling solvent.[2]
-
Add a "seed crystal" of pure product if available.[2]
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]
-
Solvent Modification: Add a small amount (5-10%) of a more polar solvent (e.g., Ethanol) to the Acetonitrile to keep the oily impurities in solution.[2]
-
Ticket #Q8-02: Melting point is lower than expected (<100°C or broad range).
-
Cause: Presence of the 5,7-dimethyl-2-quinolone (hydrolysis byproduct) or solvent inclusion.
-
Resolution:
-
Perform a TLC check (Hexane:EtOAc 3:1).[2] The quinolone is typically much more polar (lower R
) than the 2-Cl target.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
If quinolone is present: Recrystallize again from Toluene .[2] The quinolone is poorly soluble in toluene, while the 2-Cl product is soluble.[2]
-
Ticket #Q8-03: Product turns pink/red upon drying.
-
Cause: Oxidation of the phenolic hydroxyl group, likely catalyzed by trace metals or light.[2]
-
Resolution:
-
Wash the crystals with a dilute solution of Sodium Metabisulfite (antioxidant) before the final solvent wash.[2]
-
Store the purified product in amber vials under Nitrogen/Argon.
-
Ticket #Q8-04: Low Yield (<50%).
-
Cause: Product is too soluble in the chosen solvent volume.[2]
-
Resolution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop."
-
Note: Always check the purity of the second crop separately; it usually contains more impurities.[2]
-
Validation & Quality Control
Verify the success of your purification using these metrics.
Figure 2: Quality Control Validation Steps.
-
Melting Point: While experimental values for this specific derivative vary by batch, analogous 5,7-dichloro-2-methyl-8-quinolinol melts at 108–112°C [1]. Expect the dimethyl analog to be in a similar or slightly higher range due to increased symmetry/packing.[2]
-
1H NMR: Look for the disappearance of the N-oxide downfield shift or the broad amide proton of the carbostyril impurity.
References
-
Sigma-Aldrich. (n.d.).[2] 5,7-Dichloro-8-hydroxy-2-methylquinoline Product Specification. Retrieved from [2]
-
Musser, J. H., et al. (1990).[2] Synthesis of quinoline-styryl derivatives as LTD4 receptor antagonists. Drugs of the Future, 15(1), 73. (Provides general context on chloroquinaldine purification).
-
Indian Chemical Society. (2014).[2] POCl3-PCl5 mixture: A robust chlorinating agent. (Discusses the mechanism of chlorination and byproduct formation).
-
Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [2]
-
ChemicalBook. (n.d.).[2] this compound Properties. (Used for predicted physicochemical data).[2][3][4][5]
Sources
Technical Support Center: Stability Testing of 2-Chloro-5,7-dimethylquinolin-8-ol
Welcome to the technical support center for the stability testing of 2-Chloro-5,7-dimethylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing a robust stability profile of this compound in various solvents.
Introduction: Understanding the Molecule
This compound is a substituted quinoline derivative. The quinoline ring system is a common scaffold in many pharmaceutical compounds, and understanding its inherent stability is crucial for drug development. The presence of a chloro group, a hydroxyl group, and methyl groups on the quinoline ring influences its chemical reactivity and potential degradation pathways. This guide will walk you through the essential steps of performing a comprehensive stability study, from selecting appropriate solvents to identifying potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: The phenolic hydroxyl group and the nitrogen atom in the quinoline ring can undergo protonation or deprotonation depending on the pH of the solvent, which can significantly impact the molecule's susceptibility to hydrolysis and oxidation.
-
Solvent Type: The polarity, protic or aprotic nature, and chemical reactivity of the solvent can all play a role. For instance, protic solvents may facilitate hydrolytic degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation, especially in compounds with aromatic ring systems.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: Which solvents should I consider for the initial stability assessment?
A2: A good starting point is to select a range of solvents with varying properties to cover different potential formulation scenarios. We recommend the following:
| Solvent Category | Recommended Solvents | Rationale |
| Aqueous (Buffered) | pH 2 (0.01 N HCl), pH 7 (Phosphate Buffer), pH 9 (Borate Buffer) | To assess stability across a relevant physiological and formulation pH range. |
| Polar Protic | Methanol, Ethanol | Commonly used in pharmaceutical formulations and as reaction media. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Often used as solubilizing agents and in analytical methods. |
| Non-Polar Aprotic | Hexane, Toluene | To understand stability in lipophilic environments. |
Q3: What analytical technique is most suitable for quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. An HPLC method is considered "stability-indicating" if it can separate the parent compound from all its degradation products, ensuring accurate quantification of the parent drug. For enhanced sensitivity and structural elucidation of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS/MS) is highly recommended.[1][2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for stability testing.
Materials:
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Once dissolved, dilute to the mark with the same solvent to achieve a concentration of 1 mg/mL. This is your stock solution.
-
-
Working Solution Preparation:
-
Pipette an appropriate volume of the stock solution into a volumetric flask.
-
Dilute with the chosen test solvent to achieve the desired final concentration for the stability study (e.g., 100 µg/mL).
-
Prepare a separate working solution for each solvent being investigated.
-
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the working solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Store the working solutions in the selected solvents at 60°C in a temperature-controlled oven.
-
Protect the solutions from light.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the working solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, H₂O₂), or duration of exposure. |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Decrease the temperature, concentration of the stressor, or duration of exposure. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent compound and degradants. | Optimize the mobile phase (e.g., change the organic modifier, gradient profile, or pH). Use a new column. Modify the chromatographic conditions to improve separation. |
| Precipitation of the compound during the study. | The compound has low solubility in the chosen solvent, especially after temperature changes or pH adjustments. | Select a different solvent or a co-solvent system to improve solubility. Filter the sample before injection. |
| Appearance of new peaks in the blank (placebo) chromatogram. | Degradation of the solvent or impurities in the solvent. Leaching from the container. | Use high-purity solvents and store them properly. Run a solvent blank under the same stress conditions to identify any solvent-related peaks. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: Workflow for stability testing of this compound.
Potential Degradation Pathway
Based on the structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the displacement of the chloro group.
Caption: Potential hydrolytic degradation pathway.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
-
Adegoke, O. A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 48-55. Retrieved from [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]
-
Lee, J., et al. (2023). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. Applied Biological Chemistry, 66(1), 38. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (2006). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Managing thermal decomposition of quinoline compounds during reaction
Welcome to the comprehensive support center for managing the thermal decomposition of quinoline compounds during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting strategies, and answers to frequently encountered challenges in quinoline synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.
Introduction: The Challenge of Thermal Instability in Quinoline Synthesis
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by thermal decomposition, leading to reduced yields, complex purification profiles, and, in some cases, complete reaction failure. This guide provides a systematic approach to understanding and mitigating these challenges, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual cues of thermal decomposition in my quinoline synthesis?
A: The most common initial indicator of thermal decomposition is a significant and often rapid color change of the reaction mixture. Typically, the solution will darken, progressing from yellow or light brown to a deep brown or black. This is often accompanied by the formation of insoluble, tarry materials that can coat the reaction vessel. While a slight color change is normal in many organic reactions, a dramatic darkening is a red flag for decomposition and polymerization side reactions.[1]
Q2: At what temperature should I start to be concerned about the thermal decomposition of my quinoline derivative?
A: The thermal stability of quinoline compounds is highly dependent on their substitution pattern. Unsubstituted quinoline is relatively stable, but the presence of various functional groups can significantly lower the decomposition temperature. As a general guideline, many substituted quinolines begin to show signs of decomposition at temperatures above 150-200°C, especially under harsh acidic or basic conditions.[2][3] However, some sensitive compounds can decompose at lower temperatures. It is crucial to consult the literature for data on compounds similar to your target molecule or to perform a preliminary thermal stability analysis, such as Thermogravimetric Analysis (TGA), if you are working with a novel compound.[4][5]
Q3: How do electron-donating and electron-withdrawing groups on the quinoline ring affect its thermal stability?
A: The electronic nature of substituents plays a critical role in the thermal stability of the quinoline scaffold.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups can increase the electron density of the ring system. While this can be beneficial for certain reaction pathways, it can also make the molecule more susceptible to oxidation and electrophilic attack, potentially lowering the decomposition temperature in some contexts.[6][7]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogen (-Cl, -Br) groups generally increase the thermal stability of the quinoline ring by making it less susceptible to oxidative degradation.[7][8] However, the position of the substituent is also a critical factor.[3]
Troubleshooting Guides: From Problem to Solution
This section provides a structured approach to troubleshooting common issues related to the thermal decomposition of quinoline compounds during synthesis.
Issue 1: My reaction has turned into a black, intractable tar.
Underlying Cause: This is a classic sign of extensive polymerization, a common side reaction in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1] The high temperatures and strongly acidic conditions promote the self-condensation of reactive intermediates, such as α,β-unsaturated aldehydes and ketones.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Step-by-Step Solutions:
-
Temperature Control is Paramount: Immediately reduce the reaction temperature. For highly exothermic reactions like the Skraup synthesis, consider adding a moderator such as ferrous sulfate to ensure a more controlled reaction rate.[1] Utilize an oil bath for uniform heating and avoid localized hotspots.
-
Re-evaluate Your Catalytic System:
-
Acid Catalysis: If using a strong acid like sulfuric acid, consider a milder catalyst such as p-toluenesulfonic acid or even a solid-supported acid catalyst to reduce the harshness of the reaction conditions.[9]
-
Base Catalysis: In base-catalyzed reactions, aldol condensation can be a significant side reaction. To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde or ketone.[10]
-
-
Controlled Reagent Addition: Instead of adding all reagents at once, employ a slow, dropwise addition of the more reactive components. This maintains a low concentration of reactive intermediates and minimizes polymerization.
-
Implement an Inert Atmosphere: Many decomposition pathways are oxidative. Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of colored byproducts.[8]
-
Explore Alternative Synthetic Routes: If tar formation remains a persistent issue, it may be inherent to the chosen synthetic method for your specific substrate. Consider alternative, milder syntheses such as the Friedländer synthesis, which often proceeds under less forcing conditions.[10][11]
Issue 2: My yield is consistently low, and I suspect decomposition of my product.
Underlying Cause: Low yields in the absence of significant tar formation can indicate a more subtle thermal degradation of the desired quinoline product. This is particularly common in reactions requiring prolonged heating.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields.
Step-by-Step Solutions:
-
Implement Rigorous Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Regularly monitor the reaction progress to determine the optimal reaction time. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.
-
HPLC and GC-MS Analysis: For a more quantitative assessment, periodically analyze aliquots of the reaction mixture. This will not only track the formation of your product but also help identify the emergence of any degradation products.[12][13][14][15]
-
-
Optimize Reaction Time and Temperature: Based on your monitoring data, you may find that a lower reaction temperature for a slightly longer duration provides a better yield by minimizing decomposition.
-
Evaluate Catalyst Stability and Activity: In some cases, the catalyst may deactivate over the course of the reaction, leading to a stall and subsequent decomposition of the product under prolonged heating. Consider using a more robust catalyst or a higher catalyst loading if deactivation is suspected.
-
Develop a Quenching Protocol: Once the reaction is complete, it is crucial to cool the reaction mixture promptly and quench any reactive species to prevent further degradation during workup. This can involve pouring the reaction mixture into ice-water or neutralizing the catalyst with a suitable reagent.
Experimental Protocols
Protocol 1: Setting Up a Quinoline Synthesis Under an Inert Atmosphere
This protocol provides a general procedure for establishing an inert atmosphere for your reaction, which is crucial for minimizing oxidative decomposition.
Materials:
-
Two- or three-necked round-bottom flask, oven-dried
-
Condenser and other necessary glassware, oven-dried
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Needles and tubing
-
Schlenk line (optional, for more sensitive reactions)
Procedure:
-
Assemble the Glassware: Assemble the hot, oven-dried glassware while it is still warm. Place a magnetic stir bar in the reaction flask.
-
Seal the System: Seal all openings of the flask with rubber septa.
-
Purge the System: Insert a needle connected to the inert gas source through one septum and an outlet needle in another septum.[16]
-
Gas Flow: Start a gentle flow of inert gas to purge the air from the system. A flow rate that produces a few bubbles per second in the bubbler is sufficient.
-
Solvent and Reagent Addition: Add degassed solvents and liquid reagents via a syringe through a septum. Solid reagents can be added under a positive pressure of inert gas.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas.[17][18]
Protocol 2: Monitoring Reaction Progress and Decomposition by HPLC
Objective: To quantitatively monitor the formation of the desired quinoline product and the appearance of any degradation byproducts.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Syringes and syringe filters
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile). Filter the sample through a syringe filter to remove any particulate matter.
-
HPLC Method Development: Develop a gradient or isocratic HPLC method that provides good separation between your starting materials, product, and any potential byproducts. A typical starting point for quinoline derivatives is a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Interpretation:
-
Peak Identification: Identify the peaks corresponding to your starting material and product by comparing their retention times with authentic standards.[13][19]
-
Quantification: The area of the peak corresponding to your product is proportional to its concentration.[13]
-
Identifying Decomposition: The appearance of new, unidentified peaks, especially those that grow over time as the product peak decreases after reaching its maximum, is indicative of thermal decomposition.[12][20]
-
Data Summaries and Visualization
Table 1: Thermal Stability of Selected Substituted Quinolines
| Compound | Substituent(s) | Decomposition Onset Temperature (°C) | Method |
| 1,2-Naphthoquinone | - | ~100 | TG/DSC |
| 9,10-Phenanthraquinone | - | ~215 | TG/DSC |
| Pyrazolo-quinazoline derivative (KC-1) | Varies | 290 | TGA |
| Ciprofloxacin | Fluoro, Cyclopropyl, Piperazinyl | ~280 | TGA |
| Imidazoline/dimethyl succinate hybrid | Varies | 191-208 | TGA |
Note: This table provides approximate decomposition onset temperatures from various sources and should be used as a general guide. The actual decomposition temperature can be influenced by the experimental conditions.[2][3][4][5]
Diagram: General Decomposition Pathway of Quinolines
Caption: A simplified representation of common thermal decomposition pathways for quinoline compounds.
References
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health. [Link]
-
Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). ScienceDirect. [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (n.d.). ACS Publications. [Link]
-
Preparing an inert atmosphere reaction vessel with only an input? (2016). Chemistry Stack Exchange. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Royal Society of Chemistry. [Link]
-
Biomass Gasification — Primary Methods for Eliminating Tar. (n.d.). ResearchGate. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. [Link]
-
The HPLC chromatogram of quinoline degradation process. (n.d.). ResearchGate. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). National Institutes of Health. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health. [Link]
-
How to Read HPLC Chromatograms. (n.d.). Waters Corporation. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Institutes of Health. [Link]
-
A comprehensive review of primary strategies for tar removal in biomass gasification. (2022). SciSpace. [Link]
-
Process Simulation of Tar Removal from Gasification Producer Gas. (2020). AIDIC. [Link]
-
How to Interpret and Analyze Chromatogram Data for Accurate Results. (2025). Chrom Tech, Inc. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). ResearchGate. [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Paper-Jo. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). National Institutes of Health. [Link]
-
Study of decomposition products by gas chromatography–mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. (n.d.). Royal Society of Chemistry. [Link]
-
Process Simulation of Tar Removal from Gasification Producer Gas. (n.d.). Aidic. [Link]
-
HOW TO READ A CHROMATOGRAM (Step-By-Step Guide For Beginners). (2022). YouTube. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
-
HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. (n.d.). ResearchGate. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Royal Society of Chemistry. [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Royal Society of Chemistry. [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Royal Society of Chemistry. [Link]
-
Inert Atmosphere, with no O2. (2022). YouTube. [Link]
-
Tar Production and Destruction. (n.d.). SB UTA. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). National Institutes of Health. [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorescence Quenching with 2-Chloro-5,7-dimethylquinolin-8-ol
Executive Technical Summary
2-Chloro-5,7-dimethylquinolin-8-ol (herein referred to as CDMQ ) is a functionalized 8-hydroxyquinoline derivative.[1] While sharing the core metal-chelating and fluorogenic properties of its parent scaffold, the 2-chloro and 5,7-dimethyl substitutions significantly alter its lipophilicity (
In fluorescence quenching experiments—typically used to determine binding affinity (
Critical Troubleshooting (Q&A Format)
Category A: Spectral Artifacts & Data Distortion
Q1: My Stern-Volmer plot (
Diagnosis: Not necessarily.[1] While an upward curve often suggests a combined static and dynamic quenching mechanism, with CDMQ, it is frequently a symptom of the Inner Filter Effect (IFE) or micro-precipitation .
Root Cause Analysis:
-
IFE (Primary/Secondary): CDMQ absorbs strongly in the UV region (230–330 nm).[1] If you excite Tryptophan (Trp) at 280 nm or 295 nm, high concentrations of CDMQ (
) will absorb the excitation light before it reaches the fluorophore (Primary IFE). -
Solubility: The 5,7-dimethyl groups increase hydrophobicity.[1] At higher concentrations in aqueous buffer, CDMQ may form non-fluorescent micro-aggregates that scatter light, mimicking quenching.[1]
Corrective Protocol:
-
Step 1 (IFE Check): Measure the UV-Vis absorbance of CDMQ at the excitation (
) and emission ( ) wavelengths. If , you must apply the Parker correction formula (see Section 4).[1] -
Step 2 (Solubility Check): Verify linearity of CDMQ absorbance vs. concentration.[1] A deviation from Beer’s Law indicates aggregation.[1]
Q2: The calculated binding constant (
Diagnosis: This is an intrinsic property of the 8-hydroxyquinoline scaffold, not necessarily an experimental error.
Scientific Rationale: CDMQ undergoes proton transfer coupled to electron transfer (PCET).[1] It exists in equilibrium between neutral, cationic (protonated N), anionic (deprotonated OH), and zwitterionic forms.[1]
-
pH 7.4: Predominantly neutral/anionic equilibrium (depending on exact pKa shifts from the Cl/Me groups).
-
pH 6.0: Shift toward the cationic/neutral forms.[1]
-
Impact: Different tautomers have vastly different binding affinities to the hydrophobic pockets of BSA/HSA (Site I vs. Site II) and different quantum yields.
Action: Always maintain strictly buffered conditions (PBS or Tris-HCl, 50 mM). Do not compare
Category B: Experimental Stability
Q3: Why does the fluorescence intensity of the CDMQ-Protein complex drift over time (10–20 mins)?
Diagnosis: Potential photo-degradation or slow equilibration due to the "2-Chloro" steric hindrance.[1]
Explanation: The 2-chloro substituent provides steric bulk near the quinoline nitrogen. This can slow down the entry of the ligand into the deep hydrophobic sub-domains of proteins like HSA (Sudlow’s Site I).
Solution:
-
Equilibration Time: Increase incubation time from the standard 2 minutes to 5–10 minutes after each titration step.
-
Photostability: 8-HQ derivatives can be photosensitive.[1] Keep the shutter closed between measurements.
Visualizing the Quenching Logic
The following decision tree outlines the logical flow for distinguishing between true quenching interactions and experimental artifacts when using CDMQ.
Figure 1: Decision matrix for diagnosing non-linearity in CDMQ fluorescence quenching data.
Validated Experimental Protocols
Protocol A: Inner Filter Effect (IFE) Correction
Essential for CDMQ concentrations > 5 µM.[1]
Materials:
Method:
-
Baseline: Measure fluorescence (
) of the protein (e.g., BSA, M) with increasing [CDMQ].[1] -
Absorbance: In parallel, measure the absorbance of the exact same solutions at the excitation wavelength (
nm) and emission wavelength ( nm). -
Calculation: Apply the correction equation (Lakowicz, 2006):
[1] -
Validation: Plot
vs. . If the plot becomes linear, the initial curvature was due to IFE.
Protocol B: Stock Solution Preparation
Addressing the hydrophobicity of the 5,7-dimethyl-2-chloro scaffold.
| Component | Concentration | Solvent | Storage | Notes |
| CDMQ Stock | 10 mM | DMSO (Anhydrous) | -20°C, Dark | Avoid Ethanol if possible (evaporation alters concentration).[1] |
| Working Sol. | 100 µM | Buffer (PBS/Tris) | Freshly Prep | Dilute DMSO stock 1:100 into buffer. Vortex immediately to prevent precipitation.[1] |
| Protein Stock | 10 µM | Buffer | 4°C | Check concentration using |
Data Analysis: Distinguishing Mechanisms
When analyzing CDMQ quenching, you must differentiate between Dynamic (collisional) and Static (complex formation) quenching.[1][2]
The Stern-Volmer Equation:
Temperature Dependence Table:
| Observation (as Temp | Mechanism | Interpretation for CDMQ | |
| Slope Increases | Dynamic | CDMQ collides with fluorophore; diffusion rate increases with heat.[1] | |
| Slope Decreases | Static | CDMQ forms a stable ground-state complex with the protein.[1] Heat dissociates this complex.[1] |
Calculation of Bimolecular Quenching Constant (
-
: Average lifetime of fluorophore without quencher (e.g., BSA
s).[1] -
Threshold: If
, the mechanism is Static (binding driven), as this exceeds the maximum diffusion-controlled limit in water.[1]
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] [1]
- Foundational text for the Parker Correction (IFE)
-
Ross, P. D., & Subramanian, S. (1981).[1] Thermodynamics of protein association reactions: forces contributing to stability.[1] Biochemistry, 20(11), 3096-3102.[1]
- )
-
Xiao, J. B., et al. (2008).[1] Fluorescence quenching and spectroscopy studies of the interaction of 5,7-dimethoxyflavanone with bovine serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 516-522.[1] [1]
- Methodological reference for handling hydrophobic ligand-BSA interactions and correcting for inner filter effects.
-
Ware, W. R. (1962).[1] Oxygen quenching of fluorescence in solution: An experimental study of the diffusion process. Journal of Physical Chemistry, 66(3), 455-458.[1]
- Seminal paper on diffusion-controlled limits ( ) in quenching experiments.
Sources
Challenges in the synthesis of multi-substituted quinolines
Topic: Advanced Synthesis of Multi-Substituted Quinolines
Welcome to the QuinTech Technical Support Center. Current Status: operational 🟢 Logged User: Senior Application Scientist (Guest)
Overview
The synthesis of multi-substituted quinolines presents a unique set of challenges compared to simple mono-substituted analogs. As substitution patterns increase in complexity (particularly at the C2, C3, and C4 positions), standard protocols often fail due to steric hindrance, competing regiochemical pathways, and catalyst deactivation.
This guide is structured as a series of Support Tickets addressing the most frequent high-level failures reported by our research partners in drug discovery.
Ticket #1: Regioselectivity Failure in Friedländer Annulation
User Issue: "I am reacting 2-aminoaryl ketones with asymmetric ketones. I consistently get a mixture of regioisomers (C2 vs. C3 substitution), and purification is destroying my yield."
Root Cause Analysis
The Friedländer synthesis relies on an aldol condensation followed by cyclodehydration.[1] When the reacting ketone is asymmetric (e.g., 2-butanone), two enolizable
-
Acidic Conditions: Typically favor the thermodynamic enol, leading to substitution at the more hindered position.
-
Basic Conditions: Often favor the kinetic enolate, but this is highly temperature-dependent.
Troubleshooting Protocol
Step 1: Switch Catalytic Environment If you are observing the wrong isomer, invert your pH strategy.
-
Current: KOH/EtOH (Base)
Switch to: TSA/Toluene (Acid). -
Result: This often reverses the major regioisomer.
Step 2: The "Ionic Liquid" Fix For stubborn substrates where thermal conditions cause degradation, use an Ionic Liquid (IL) promoteur.
-
Protocol: Dissolve reactants in [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate).
-
Conditions: Heat to 80°C (no external acid/base required).
-
Mechanism: The IL acts as a dual Lewis acid/base, stabilizing the transition state for the syn-aldol pathway, often improving regioselectivity >95:5.
Step 3: Data Validation (Isomer Check) Use the table below to predict your outcome based on the ketone structure:
| Ketone Substrate | Conditions | Major Product Position | Mechanistic Driver |
| Methyl ketone (e.g., Acetone) | Base (KOH) | C2-Methyl | Kinetic Enolate |
| Cyclic Ketone (e.g., Cyclohexanone) | Acid (HCl) | C3,C4-Fused | Thermodynamic Stability |
| Asymmetric Linear (e.g., 2-Butanone) | Acid (H2SO4) | C2-Ethyl (Linear) | Thermodynamic Enol |
| Asymmetric Linear (e.g., 2-Butanone) | Base (NaOH) | C2,C3-Dimethyl (Branched) | Kinetic Enolate |
Visual Logic: Regiocontrol Decision Tree
Ticket #2: Catalyst Death in Rh(III) C-H Activation
User Issue: "I am attempting a C-H activation/annulation using N-methoxybenzamide and an internal alkyne to make a polysubstituted quinoline. The reaction starts but stalls at 30% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
Rh(III)-catalyzed annulations (e.g., using
-
The "Reductive Elimination" Bottleneck: The catalyst must cycle from Rh(III) to Rh(I) and back. If the oxidant is insufficient or the solvent effectively coordinates to the Rh(I) species, the cycle dies.
-
Protonolysis Failure: The cleavage of the N-O bond (if using N-oxides) or the N-H deprotonation requires a specific proton shuttle.
Troubleshooting Protocol
Step 1: The "Magic" Additive Add Pivalic Acid (PivOH) or Cesium Acetate (CsOAc) (30 mol%).
-
Why: These act as a "Carboxylate Shuttle." They assist in the C-H bond cleavage step (CMD mechanism) and facilitate proton transfer, lowering the activation energy significantly.
Step 2: Solvent Switch Switch from Methanol or THF to t-Amyl Alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol) .
-
Why: These solvents are non-coordinating and have high polarity, stabilizing the charged Rhodacycle intermediates without occupying the metal center's coordination sites.
Step 3: Oxidant Verification If your substrate does not have an internal oxidizing handle (like an N-O bond), you must add an external oxidant.
-
Standard:
(2.0 equiv). -
High Performance:
(20 mol%) + . The Silver salt abstracts the chloride from the Rh dimer, creating the active cationic species .
Visual Logic: The Catalytic Cycle & Failure Points
Ticket #3: The "Povarov" Oxidation Problem
User Issue: "I used the Povarov reaction (Aniline + Aldehyde + Alkene) to make a multi-substituted core. I isolated the tetrahydroquinoline (THQ) easily, but converting it to the aromatic quinoline is messy. DDQ is giving me tar."
Root Cause Analysis
The Povarov reaction yields a tetrahydroquinoline. Aromatization requires the removal of 4 protons.[2] DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a strong oxidant but can over-oxidize electron-rich side chains or form charge-transfer complexes that precipitate as "tar."
Troubleshooting Protocol
Option A: The MnO2 Slurry (Gentle)
-
Reagent: Activated Manganese Dioxide (
). -
Ratio: 10:1 (Reagent:Substrate) by weight.
-
Solvent: Dichloromethane (DCM) at Reflux.
-
Note: This is heterogeneous. Filter through Celite to work up. It is much cleaner than DDQ for substrates with sensitive alkyl groups.
Option B: One-Pot Aerobic Oxidation (Green) If you want to avoid stoichiometric oxidants entirely:
-
Catalyst: Activated Carbon or
(Vanadium Pentoxide). -
Conditions: Toluene,
, Open air (O2 balloon preferred). -
Mechanism: Oxidative dehydrogenation driven by molecular oxygen.[3]
Option C: Elemental Sulfur [2]
-
Conditions: Mix THQ with
and heat to neat or in decalin. -
Why: Classical but effective. Sulfur acts as the hydrogen acceptor, releasing
. -
Warning: Smells terrible; requires efficient fume hood ventilation.
Frequently Asked Questions (FAQs)
Q: My Skraup reaction (Aniline + Glycerol) turned into a solid black rock. What happened? A: You experienced a "runaway exotherm" leading to polymerization of acrolein.
-
Fix: Add Ferrous Sulfate (
) as a moderator. It creates a redox buffer. Also, ensure you are adding the sulfuric acid dropwise to the mixture at before heating.
Q: How do I remove trace Ruthenium/Rhodium metal from my final product? A: Heavy metal contamination is a major issue in drug development.
-
Fix: Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol). Stir the crude mixture with the scavenger resin for 4 hours, then filter. This typically reduces metal content to <10 ppm.
Q: I need a 2,4-disubstituted quinoline, but I can't use expensive transition metals. A: Use the Beyer-Combes Synthesis .
-
Protocol: React an aniline with a 1,3-diketone (like acetylacetone).
-
Caveat: This requires strong acid (polyphosphoric acid) and high heat (
), so ensure your functional groups (esters, nitriles) can survive acidic hydrolysis.
References
-
Friedländer Synthesis Regioselectivity
-
Marco-Contelles, J., et al. "The Friedländer Reaction: Mechanistic and Synthetic Details."[1] Chemical Reviews, 2009 .
-
-
Rh(III)
- Song, G., Wang, F., & Li, X. "C-C Bond Formation via Rhodium(III)
-
Povarov Reaction & Oxidation
-
Kouzelis, K., et al. "Povarov Reactions: A Versatile Method to Synthesize Tetrahydroquinolines and Quinolines."[4] Chemical Reviews, 2014 .
-
-
Skraup Reaction Moderators
-
Green Oxidation Methods
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts [beilstein-journals.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Skraup Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Definitive Structure Validation of 2-Chloro-5,7-dimethylquinolin-8-ol: An X-ray Crystallography-Centric Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of a novel quinoline derivative, 2-chloro-5,7-dimethylquinolin-8-ol, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. While this guide centers on a specific molecule, the principles and comparative analyses are broadly applicable to the structural elucidation of small organic molecules.
The Imperative of Structural Integrity in Drug Discovery
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents to the quinoline scaffold can dramatically alter its biological efficacy and safety profile. Therefore, the definitive confirmation of the molecular structure of a newly synthesized quinoline derivative, such as this compound, is a critical step in the drug discovery and development pipeline. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.
X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail. The ability of X-ray crystallography to provide accurate information about molecular structures is unsurpassed and is crucial for structure-based drug design.[2]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and a solid understanding of the underlying principles.
Caption: Workflow for the validation of a small molecule structure by X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
This protocol outlines the key steps for the structural determination of this compound, assuming a crystalline sample is obtained.
Part 1: Crystal Growth
-
Material Purity: Ensure the synthesized this compound is of high purity (>98%), as impurities can significantly hinder crystallization. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) to find a system where the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip (hanging drop) or in a small well (sitting drop). The coverslip or well is then placed in a sealed container with a larger reservoir of a poor solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Selection and Mounting: Using a stereomicroscope, select a single, well-formed crystal with sharp edges and no visible defects. Carefully mount the crystal on a cryoloop or a glass fiber.
Part 2: Data Collection
-
Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Acquisition: Execute the data collection run, monitoring the diffraction images for any signs of crystal decay.
Part 3: Structure Solution and Refinement
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Model Building and Refinement: Build an initial atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. This is an iterative process.
-
Validation: Assess the quality of the final model using metrics such as the R-factor and R-free. For small-molecule structures, an R-factor of around 4-5% is typically expected for high-resolution data.[3] The final structure should be chemically sensible with reasonable bond lengths and angles.
-
Reporting: Generate a Crystallographic Information File (CIF) containing all the relevant experimental and structural information.
A Comparative Analysis of Alternative Validation Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible, primarily due to the challenge of growing suitable single crystals.[4] In such cases, a combination of other analytical techniques can provide strong evidence for the proposed structure.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron cloud of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination.[1] | Requires a suitable single crystal, which can be difficult to obtain.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C, etc.).[5] | Provides detailed information about the structure in solution; non-destructive.[6] | Does not provide absolute 3D coordinates; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can help identify structural motifs.[5] | High sensitivity; provides the molecular formula (with high-resolution MS).[7] | Does not provide information on stereochemistry or the connectivity of atoms. |
| Computational Chemistry | Use of computer simulations to predict molecular structures and properties based on quantum mechanics.[8] | Predicted 3D structure, bond lengths, bond angles, and spectroscopic properties. | Can provide insights when experimental data is unavailable; can help rationalize experimental observations.[9] | Predictions are theoretical and require experimental validation; accuracy depends on the level of theory and basis set used.[8] |
Synergistic Application of Techniques for Robust Validation
In the absence of a crystal structure, a combination of spectroscopic and computational methods is essential for a high-confidence structural assignment of this compound.
Caption: A synergistic workflow for structural elucidation in the absence of a crystal structure.
Experimental Protocol: Spectroscopic and Computational Characterization
1. Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS), likely using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Outcome for this compound:
-
The molecular formula is C₁₁H₁₀ClNO.
-
The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion peak. There will be two peaks, M+ and M+2, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]
-
-
Causality: The distinct isotopic signature of chlorine provides a powerful diagnostic tool for confirming its presence in the molecule.
2. NMR Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC).
-
Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Expected ¹H NMR Features:
-
Signals corresponding to the aromatic protons on the quinoline ring system. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.
-
Singlets for the two methyl groups.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Features:
-
Signals for all 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and their position in the aromatic system.
-
-
Role of 2D NMR:
-
COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, helping to assign protons on the same ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule, including the positions of the methyl groups and the chlorine atom. Standard NMR experiments are often sufficient to obtain a complete assignment of organic compounds and provide detailed molecular structure information.[6]
-
-
Causality: The combination of 1D and 2D NMR experiments allows for the piecing together of the molecular skeleton, providing a comprehensive picture of the atom connectivity in solution.
3. Computational Modeling
-
Technique: Density Functional Theory (DFT) calculations.
-
Procedure:
-
Build a 3D model of the proposed structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Calculate the predicted ¹H and ¹³C NMR chemical shifts and compare them to the experimental values.
-
-
Causality: A strong correlation between the calculated and experimental spectroscopic data provides compelling evidence in support of the proposed structure. Computational chemistry can provide predictions that are close to experimental data, strongly complementing classical experimental results.[8]
Conclusion: A Hierarchy of Confidence in Structural Validation
The definitive validation of the structure of this compound, or any novel small molecule, relies on a hierarchy of analytical techniques. Single-crystal X-ray crystallography provides the highest level of confidence, offering an unambiguous three-dimensional map of the molecule. However, when single crystals are unobtainable, a synergistic approach employing high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and computational modeling can provide a highly confident structural assignment. For researchers in drug development, the investment in rigorous structural validation is not merely a matter of scientific best practice; it is a fundamental requirement for the progression of a compound from a laboratory curiosity to a potential therapeutic agent.
References
-
Jstar-research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]
- Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-596.
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]
-
Bioinformatics Review. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]
-
YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. (2022). Computational modeling to assist in the discovery of supramolecular materials. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
-
ResearchGate. (2025). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
- SpringerLink. (2015). Structure prediction and its applications in computational materials design. In Chemical Modelling (Vol. 12, pp. 219-248).
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1846-1856.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Protein Structure Validation and Analysis with X-Ray Crystallography. Retrieved from [Link]
- ACS Publications. (2023). Geometric Deep Learning for Molecular Crystal Structure Prediction.
-
PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 7. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline | CAS 893724-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-Chloroethanol(107-07-3) MS spectrum [chemicalbook.com]
- 10. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives
Foreword: The Imperative of Analytical Integrity in Drug Development
Quinoline and its derivatives represent a cornerstone of modern medicinal chemistry, with applications ranging from antimalarials to antibacterials and beyond. The structural diversity within this class of compounds presents unique analytical challenges. Ensuring the accuracy, reliability, and consistency of quantitative data is not merely a regulatory hurdle; it is the bedrock upon which sound pharmaceutical development is built. This guide provides a comparative analysis of common analytical techniques for quinoline derivatives, with a focus on the principles and practical execution of cross-validation to ensure data integrity across different methodologies.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for methodological choices, empowering you to design and execute robust validation and cross-validation studies in your own laboratories.
The Analytical Landscape for Quinoline Derivatives: A Comparative Overview
The choice of an analytical method for a quinoline derivative is dictated by its physicochemical properties—such as polarity, volatility, and chromophores—and the objective of the analysis, be it quantification, impurity profiling, or structural elucidation. Here, we compare the workhorse techniques of the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of quinoline derivatives due to its broad applicability to non-volatile and thermally labile compounds.[1][2] Coupled with a variety of detectors, most commonly UV-Vis or Diode Array (DAD), it offers a robust platform for quantification.
-
Principle of Causality : The separation in reversed-phase HPLC, the most common mode, is driven by the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of mobile phase composition (e.g., acetonitrile/water mixtures) and pH is critical. For basic quinoline derivatives, using a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.
-
Strengths : High precision and accuracy, suitability for a wide range of polar and non-polar compounds, and a wealth of established methods and regulatory acceptance.[3]
-
Limitations : Requires solubility of the analyte, can consume significant volumes of organic solvents, and may require more complex sample preparation for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
For quinoline derivatives that are volatile or can be made volatile through derivatization, GC-MS offers exceptional sensitivity and specificity.
-
Principle of Causality : Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for highly confident identification and quantification.[4][5]
-
Strengths : Unparalleled specificity from mass spectral data, excellent sensitivity for trace analysis, and suitability for complex matrices after appropriate extraction.[6]
-
Limitations : Limited to thermally stable and volatile compounds. Derivatization, if required, can add complexity and potential for analytical error.
Spectroscopic Methods (UV-Vis and NMR)
While often used for qualitative analysis, spectroscopic techniques can also be powerful quantitative tools.
-
UV-Vis Spectroscopy : The aromatic nature of the quinoline ring system results in strong UV absorbance, making UV-Vis spectroscopy a simple and rapid method for concentration determination of pure substances or in simple matrices.[7][8] Its application is governed by the Beer-Lambert Law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for structural elucidation.[9][10] Quantitative NMR (qNMR) is also a powerful primary method for determining the purity of reference standards, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration standards of the same compound.
The Principle of Cross-Validation: A Self-Validating System
Method validation, as outlined in the ICH Q2(R1) guidelines, demonstrates that an analytical procedure is suitable for its intended purpose.[11][12][13] Cross-validation is the process of comparing the results from two or more distinct, validated analytical methods to ensure they produce comparable and reliable data for the same set of samples.[14][15] This is crucial when:
-
Transferring a method between laboratories.[14]
-
Comparing a new or updated method to an established one.
-
Data from different analytical techniques will be used to support a single study.
The goal is to demonstrate that the choice of analytical method does not introduce a systematic bias into the results.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Design for Cross-Validation of Quinoline Derivative Analysis
This section outlines a practical approach to cross-validating HPLC-UV and GC-MS methods for the quantification of a hypothetical quinoline derivative, "Quino-X," in a drug substance.
Selection of Representative Quinoline Derivatives
For this guide, we will consider two well-known quinoline derivatives with differing physicochemical properties:
-
Chloroquine : A polar, non-volatile drug, ideally suited for HPLC analysis.
-
Quinoline : The parent compound, which is sufficiently volatile for GC analysis.
Sample Preparation
A critical aspect of cross-validation is ensuring that any observed differences are due to the analytical techniques themselves, not inconsistencies in sample handling.
-
Stock Solutions : Prepare a single, high-concentration stock solution of each analyte in a suitable solvent (e.g., methanol). All subsequent dilutions for both methods should be made from this common stock to eliminate variability from initial weighings.
-
Sample Set : Prepare a set of at least 12 independent samples spanning the analytical range (e.g., 80% to 120% of the target concentration).[12]
Method Performance Comparison
The following tables summarize typical performance characteristics derived from validated methods for quinoline derivatives.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Chloroquine
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rt | Peak purity > 99.9% |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target conc. | 5-15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8% |
| Intermediate Precision: 1.2% | ||
| LOD | Signal-to-Noise ≥ 3:1 | 1.6 µg/mL[1] |
| LOQ | Signal-to-Noise ≥ 10:1 | 4.1 µg/mL[1] |
Table 2: Performance Characteristics of a Validated GC-MS Method for Quinoline
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at Rt and m/z | Confirmed by mass spectrum |
| Linearity (R²) | ≥ 0.999 | 0.9998[16] |
| Range | 80-120% of target conc. | 0.1-1.0 mg/L[4] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | Repeatability: 2.5% |
| Intermediate Precision: 4.1% | ||
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 mg/kg[4][16] |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 mg/kg |
Statistical Comparison of Results
Simply observing that the results from two methods are "close" is insufficient. A statistical evaluation is required. While correlation coefficients are often misused, a paired t-test or a Bland-Altman plot provides a more robust comparison.[17][18]
-
Paired t-test : This test determines if the mean difference between the two sets of measurements is significantly different from zero. A p-value > 0.05 typically indicates no significant difference between the methods.
-
Acceptance Criteria : The percentage difference for each sample pair should be calculated. A common acceptance criterion is that the difference should not exceed ±5.0% for at least 80% of the samples.
Sources
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. saapjournals.org [saapjournals.org]
- 4. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry | Advances in Engineering Technology Research [madison-proceedings.com]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 18. researchgate.net [researchgate.net]
DFT calculations to validate experimental spectroscopic data of 2-Chloro-5,7-dimethylquinolin-8-ol
Executive Summary
2-Chloro-5,7-dimethylquinolin-8-ol represents a critical scaffold in medicinal chemistry, combining the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the lipophilic and steric modulation of chloro- and methyl- substitutions. Accurate structural characterization is paramount for establishing structure-activity relationships (SAR).
This guide serves as a technical comparative analysis for researchers validating experimental spectroscopic data (IR, NMR, UV-Vis) using Density Functional Theory (DFT). Unlike standard protocols that rely solely on B3LYP, this guide compares the performance of B3LYP , M06-2X , and CAM-B3LYP functionals to determine the optimal computational strategy for this specific halogenated heterocycle.
Part 1: The Comparative Framework (Methodology Selection)
For quinoline derivatives, the choice of functional is the single largest variable affecting accuracy. We compare the industry-standard approach against high-accuracy alternatives.
| Feature | Standard: B3LYP | Alternative 1: M06-2X | Alternative 2: CAM-B3LYP |
| Type | Hybrid GGA | Hybrid Meta-GGA | Long-range Corrected Hybrid |
| Best For | Ground state geometry, vibrational frequencies (IR). | Non-covalent interactions, π-π stacking, thermochemistry. | Electronic excitations (UV-Vis), Charge Transfer states. |
| Weakness | Underestimates HOMO-LUMO gap; poor dispersion handling. | Higher computational cost; grid sensitivity. | Can overestimate high-energy transitions. |
| Verdict for 2-Cl-5,7-Me-8-HQ | Use for IR & Geometry. Reliable for bond lengths (C-Cl, C-O). | Use for Conformational Search. Critical if studying dimers or solvent complexes. | Use for UV-Vis. Essential for accurate |
Application Scientist Insight:
"Do not use a 'one-size-fits-all' functional. For this compound, the intramolecular hydrogen bond (O-H···N) is strong.[1] B3LYP often underestimates this interaction energy. If your experimental OH stretch is significantly red-shifted, switch to M06-2X for geometry optimization."
Part 2: Experimental vs. Computational Workflow
To ensure scientific integrity, the validation process must be cyclical, not linear. The following workflow illustrates the self-validating protocol required to converge experimental and theoretical data.
Figure 1: Integrated Experimental-Computational Validation Workflow. Note the feedback loop ("Refine Functional") which is critical when Mean Absolute Error (MAE) exceeds acceptable limits.
Part 3: Domain-Specific Validation Protocols
1. Vibrational Spectroscopy (FT-IR) Validation
The presence of the 2-Chloro and 5,7-dimethyl groups introduces specific steric constraints.
-
Protocol: Calculate frequencies using B3LYP/6-311++G(d,p) .
-
Scaling: Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values. You must apply a scaling factor.
-
Recommended Factor:0.961 for B3LYP/6-311++G(d,p).
-
Target Validation Table:
| Vibration Mode | Exp. Freq ( | Calc. Unscaled ( | Calc. Scaled (0.961) | Assignment |
| ~3350-3450 (br) | 3650 | 3507 | Intramolecular H-bond sensitive | |
| ~1580 | 1640 | 1576 | Quinoline ring characteristic | |
| ~740 | 770 | 740 | 2-position substitution marker |
Note: If the O-H stretch deviation > 50
2. NMR Chemical Shift Validation
The 5,7-dimethyl substitution pattern simplifies the aromatic region, providing a clean validation test.
-
Protocol: Use the GIAO (Gauge-Independent Atomic Orbital) method.[2]
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) corresponding to your NMR solvent (e.g.,
or DMSO). -
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to determine relative shifts (
).
Key Diagnostic Signals:
-
H-4 (Proton): Expected ~8.0-8.5 ppm. Sensitive to the ring current and the 5-methyl group.
-
C-2 (Carbon): The Carbon attached to Chlorine.[3] This will be significantly deshielded (~150 ppm).
3. Electronic Transitions (UV-Vis)
This is where B3LYP often fails due to charge-transfer (CT) errors.
-
Protocol: TD-DFT (Time-Dependent DFT) using CAM-B3LYP/6-311++G(d,p) .
-
State Analysis: Calculate at least 10 excited states (nstates=10) to capture high-energy transitions.
Comparison:
-
Exp:
~ 250 nm ( ) and ~320 nm ( ). -
Validation: Check the Oscillator Strength (
) . A transition with is "dark" (forbidden) and should not be matched to a major experimental peak.
Part 4: Frontier Molecular Orbitals (FMO) & Reactivity
Validating the structure allows you to confidently predict chemical reactivity descriptors. For this compound, the HOMO-LUMO gap is a direct indicator of kinetic stability and bioactivity.
-
HOMO: Located primarily on the phenoxide ring (electron donor).
-
LUMO: Delocalized over the pyridine ring (electron acceptor), facilitated by the electron-withdrawing Chlorine at C-2.
Global Reactivity Descriptors (Calculated):
-
Chemical Hardness (
): -
Electrophilicity Index (
):
High
References
-
Standard DFT Benchmarking for Quinoline Derivatives
- Source: Krishnakumar, V., & Ramasamy, R. (2005). DFT study on vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline. Spectrochimica Acta Part A.
- Relevance: Establishes the B3LYP/LANL2MB and 6-311G baseline for halogenated 8-HQ deriv
-
Comparison of Functionals (B3LYP vs M06-2X)
- Source: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
- Relevance: Validates the use of M06-2X for systems with intramolecular hydrogen bonding and dispersion forces.
-
Scaling Factors for Vibrational Frequencies
- Source: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A.
- Relevance: Provides the authoritative scaling factors (0.961) used in the protocol section.
-
TD-DFT for Quinoline Electronic Spectra
- Source: Jacquemin, D., et al. (2009). Assessment of the Accuracy of the Time-Dependent Density Functional Theory for the Prediction of the Absorption Spectra of Organic Dyes.
- Relevance: Supports the recommendation of CAM-B3LYP over B3LYP for charge-transfer excitations in conjug
Sources
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 2-Chloro-5,7-dimethylquinolin-8-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5,7-dimethylquinolin-8-ol, a compound for which specific safety data may not be readily available. By drawing upon established principles of chemical safety and data from structurally analogous compounds, we can construct a robust framework for its safe utilization.
The causality behind this proactive approach is simple: the absence of specific data is not an invitation to proceed unprotected, but rather a mandate to apply the most stringent safety measures based on the known hazards of its chemical class. Quinoline derivatives, particularly those with halogen substitutions, often exhibit toxic and irritant properties.[1][2] Therefore, we must operate under the assumption that this compound presents similar, if not identical, hazards.
I. Hazard Assessment: Understanding the Risks
A thorough risk assessment is the cornerstone of safe laboratory practice. Given the lack of a specific Safety Data Sheet (SDS) for this compound, our assessment is built upon the hazard classifications of similar quinoline compounds.[3]
Inferred Hazard Profile:
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | 8-Hydroxyquinoline, Quinoline | Toxic or harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Quinoline | Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | 5-Chloro-8-hydroxyquinoline, Quinoline | Causes skin irritation.[1][2][4][5] |
| Serious Eye Damage/Irritation | 5-Chloro-8-hydroxyquinoline, Quinoline | Causes serious eye irritation.[1][2][4][5] |
| Respiratory Tract Irritation | 5-Chloro-8-hydroxyquinoline | Causes respiratory tract irritation.[5] |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Quinoline | May cause cancer.[1][2] |
This synthesized data compels us to treat this compound with a high degree of caution, employing engineering controls and Personal Protective Equipment (PPE) to minimize all potential routes of exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks identified in our hazard assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Recommended for |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), tested to EN 374. Integrity must be checked before each use. | All handling procedures. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard. | All handling procedures. |
| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant clothing is advised. | All handling procedures. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood to minimize inhalation exposure. | All handling procedures. |
The rationale for these selections is rooted in preventing the most likely routes of exposure: skin contact, eye contact, and inhalation.[6] Powder-free gloves are recommended to avoid aerosolization of the compound.[7]
Caption: PPE selection workflow for handling this compound.
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for ensuring reproducible and safe experimental outcomes.
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE.
-
Ensure Ventilation: Verify that the chemical fume hood is functioning correctly.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Chemical Transfer: Conduct all transfers of this compound within the fume hood to minimize the risk of inhalation.[8]
-
Container Management: Keep containers of the chemical tightly closed when not in use.[9][10]
Post-Experiment:
-
Decontamination: Wipe down the work surface with an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[9]
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
As a halogenated organic compound, this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[11]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste.[11]
Contaminated Materials:
-
Any materials that come into contact with the compound, such as gloves, absorbent pads, or paper towels, must be disposed of as hazardous waste in the same designated container.[11]
Container Management:
-
Keep the waste container securely closed when not in use and store it in a well-ventilated area.[11]
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[11]
Caption: Disposal workflow for this compound.
V. Emergency Response Plan
In the event of a spill or exposure, a swift and appropriate response is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8][12]
-
Clean Up: Carefully collect the absorbent material and place it in a sealed container for disposal as halogenated hazardous waste.[11][12]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][11] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][13] Seek immediate medical attention.[5][13]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Breckland Scientific Supplies Ltd. (2018, October 23). 2-Chloro-2-Methylpropane - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chem Service. (2016, September 26). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 26). CHLORINE. Retrieved from [Link]
-
Philip Harris Ltd. (2014, September 9). SAFETY DATA SHEET. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
SafeWork SA. (2018, November 4). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube. Retrieved from [Link]
-
Occupational Health and Safety Administration. (n.d.). Occupational Health Guideline for Chlorine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
